5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Beschreibung
Eigenschaften
CAS-Nummer |
88312-60-1 |
|---|---|
Molekularformel |
C12H8F3N3O2 |
Molekulargewicht |
283.21 g/mol |
IUPAC-Name |
5-nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)8-3-1-2-7(4-8)10-5-9(18(19)20)6-17-11(10)16/h1-6H,(H2,16,17) |
InChI-Schlüssel |
JOJRMJXIWCYXJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC(=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
what is the mechanism of action of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Mechanism of Action of 5-Nitro-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine: A Novel Pure Androgen Receptor Antagonist
Executive Summary & Chemical Identity Grounding
The clinical management of Castration-Resistant Prostate Cancer (CRPC) is severely hindered by acquired resistance to second-generation antiandrogens (e.g., enzalutamide). Mutations in the Androgen Receptor (AR) frequently convert these antagonists into paradoxical agonists.
Note on Chemical Nomenclature: While structure-activity relationship (SAR) mapping often explores positional isomers (such as the 3-substituted aryl variant), the validated pharmacophore driving recent breakthroughs in pure AR antagonism is 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine , widely designated in pharmacological literature as EF2 . This whitepaper dissects the molecular mechanism of action (MoA), quantitative profiling, and self-validating experimental workflows for this specific N-linked diarylamine core.
Molecular Mechanism of Action (MoA)
The therapeutic efficacy of EF2 is rooted in its ability to act as a "pure" antagonist, meaning it maintains its inhibitory profile even against highly mutated AR variants (e.g., T878A, W742C) that typically hijack older drugs . The causality of this mechanism can be broken down into three sequential phases:
-
Competitive Binding & Conformational Locking: EF2 binds directly to the Ligand-Binding Pocket (LBP) of the AR with high affinity (IC50 = 0.30 μM) . Molecular dynamics (MD) simulations reveal that the nitro group acts as a critical hydrogen bond acceptor, while the trifluoromethylphenyl moiety anchors into a hydrophobic sub-pocket. This specific interaction stabilizes the AR in an inactive thermodynamic minimum known as "State 1," acting as a conformational lock that prevents Helix 12 (H12) from folding into the active agonist conformation .
-
Transcriptional Repression: Deprived of nuclear AR, the transcription of Androgen Response Element (ARE)-driven survival genes (such as KLK3/PSA) is halted, leading to cell cycle arrest and apoptosis in prostate cancer cells [[1]]([Link]).
Fig 1. EF2 blocks AR signaling by preventing H12 folding and nuclear translocation.
Quantitative Pharmacological Profiling
To contextualize the potency of EF2, it is benchmarked against Enzalutamide across various AR-positive prostate cancer cell lines. Furthermore, its in vivo viability is supported by favorable pharmacokinetic (PK) parameters .
Table 1: In Vitro Antiproliferative Activity (IC50)
| Cell Line | Characteristics | EF2 IC50 (μM) | Enzalutamide IC50 (μM) |
|---|---|---|---|
| LNCaP | Androgen-dependent, AR-positive | 3.39 | 8.61 |
| C4-2B | Castration-resistant, AR-positive | 17.43 | 60.51 |
Table 2: Pharmacokinetic Profile in Sprague–Dawley Rats
| Route | Dose (mg/kg) | Cmax (μg/mL) | AUClast (h·μg/mL) |
|---|---|---|---|
| Intravenous (IV) | 1.0 | 0.38 | 0.19 |
| Oral Gavage (PO) | 5.0 | 0.48 | 1.02 |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that trustworthiness in assay design requires orthogonal validation. The following protocols establish a self-validating system: Protocol 1 measures the functional transcriptional output, while Protocol 2 confirms the physical subcellular localization responsible for that output.
Protocol 1: AR Transcriptional Activity (Luciferase Reporter) Assay
Causality/Rationale: Why use a reporter assay instead of direct qPCR for PSA? A reporter assay isolates the immediate transcriptional activity of the AR from secondary cellular feedback loops, providing a direct, unadulterated readout of receptor antagonism.
-
Cell Seeding: Seed HEK-293T cells in 96-well plates at a density of 1 × 10⁴ cells/well in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens).
-
Transfection: After 24 hours, co-transfect cells with an AR expression plasmid (wild-type or T878A mutant) and an ARE-driven firefly luciferase reporter plasmid using Lipofectamine 3000. Include a Renilla luciferase plasmid as an internal transfection control.
-
Compound Treatment: 24 hours post-transfection, stimulate the cells with 1 nM DHT (to induce AR activation) and simultaneously treat with varying concentrations of EF2 (0.1 μM to 10 μM).
-
Quantification: Incubate for 24 hours. Lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the IC50 based on the normalized Firefly/Renilla luminescence ratio.
Protocol 2: Subcellular Fractionation for AR Translocation Validation
Causality/Rationale: If EF2 acts as a pure antagonist by locking H12, it must physically trap AR in the cytoplasm. Why use hypotonic lysis? Hypotonic buffers selectively swell and rupture the plasma membrane while leaving the nuclear envelope intact. This prevents cross-contamination of cytosolic and nuclear AR pools, which is critical for validating an entry-blocking MoA.
-
Synchronization: Culture LNCaP cells in androgen-depleted media (charcoal-stripped FBS) for 48 hours to synchronize AR localization entirely within the cytoplasm.
-
Treatment: Pre-treat cells with 10 μM EF2 for 2 hours, followed by stimulation with 10 nM DHT for 4 hours.
-
Hypotonic Lysis (Cytosolic Extraction): Harvest cells and resuspend in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.05% NP-40). Incubate on ice for 15 minutes. Centrifuge at 3,000 × g for 5 minutes. The supernatant is the cytosolic fraction .
-
Nuclear Extraction: Wash the remaining pellet twice with hypotonic buffer to remove residual cytosol. Resuspend the pellet in high-salt RIPA buffer to lyse the nuclei. Centrifuge at 14,000 × g for 15 minutes. The supernatant is the nuclear fraction .
-
Western Blotting: Resolve fractions via SDS-PAGE. Probe with anti-AR antibodies. Critical Control: Probe the cytosolic fraction for GAPDH and the nuclear fraction for Lamin B1 to prove fraction purity.
References
-
Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]
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in vitro cytotoxicity profile of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Title: In Vitro Cytotoxicity Profile of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
The compound 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine represents a highly functionalized, multi-pharmacophore scaffold with significant potential in oncology and targeted therapeutics. As a Senior Application Scientist, evaluating the in vitro cytotoxicity of such a molecule requires a rigorous understanding of its structural components to avoid experimental artifacts and accurately define its mechanism of action (MOA).
The molecule integrates three distinct functional moieties:
-
2-Aminopyridine Core: This is a privileged scaffold in medicinal chemistry, widely recognized as a potent hinge-binding motif in various kinase inhibitors (e.g., JAK2, c-Met, and ALK2)[1][2]. It establishes critical hydrogen bonds with the ATP-binding pocket of target kinases, driving anti-proliferative efficacy[3].
-
Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group on the phenyl ring drastically enhances the molecule's lipophilicity, metabolic stability, and membrane permeability, which are critical factors for intracellular target engagement and favorable pharmacokinetic profiles[4].
-
Nitro (-NO2) Group: The nitroaromatic moiety introduces the potential for redox cycling and hypoxia-selective cytotoxicity. However, it also poses a significant risk of interfering with standard colorimetric viability assays[5].
Methodological Causality: Overcoming Redox Interference
A critical failure point in evaluating nitroaromatic compounds is the blind reliance on tetrazolium-based assays (e.g., MTT, MTS, XTT).
The Problem with MTT: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye into insoluble purple formazan[6]. However, nitro groups and other redox-active moieties can undergo direct, cell-free autoreduction of the MTT reagent[5][7]. This chemical interference leads to a false-positive colorimetric signal, causing researchers to severely underestimate the compound's cytotoxicity[8].
The Solution (A Self-Validating System): To establish a trustworthy cytotoxicity profile, we must decouple the viability readout from cellular redox potential. Therefore, this protocol mandates the use of an ATP-quantification assay (e.g., CellTiter-Glo) . This method utilizes a luciferin/luciferase reaction to directly measure intracellular ATP levels, providing a highly sensitive, redox-independent measurement of metabolically active cells[5][8].
Step-by-Step Experimental Protocols
Protocol 1: Redox-Independent Cell Viability Assay (ATP Quantification)
Objective: Determine the IC50 of the compound across a panel of solid tumor cell lines (e.g., HCT116, A549) and normal fibroblasts (MRC-5) without nitro-mediated interference.
-
Cell Seeding: Seed cells at a density of 3,000–5,000 cells/well in a white, opaque-bottom 96-well microplate (white plates enhance the luminescence signal and prevent optical crosstalk). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine in cell-culture grade DMSO. Perform a 10-point, 3-fold serial dilution in complete media. Add to cells, ensuring the final DMSO concentration does not exceed 0.5% (v/v). Incubate for 72 hours.
-
Reagent Preparation: Thaw the ATP-luminescence reagent and equilibrate to room temperature (RT) to ensure consistent luciferase enzyme kinetics.
-
Lysis and Reaction: Remove plates from the incubator and equilibrate to RT for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.
-
Signal Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Quantification: Record luminescence using a multi-mode microplate reader. Calculate IC50 using non-linear regression (curve fit) software.
Protocol 2: Intracellular ROS Quantification (DCFDA Assay)
Objective: Assess whether the 5-nitro group induces oxidative stress via intracellular redox cycling.
-
Seed cells in dark, clear-bottom 96-well plates and allow adherence.
-
Wash cells with PBS and incubate with 10 µM H2DCFDA (a cell-permeable fluorogenic probe) in serum-free medium for 45 minutes at 37°C.
-
Remove the probe, wash with PBS, and treat cells with the compound at 0.5x, 1x, and 2x IC50 concentrations.
-
Measure fluorescence (Ex/Em = 485/535 nm) kinetically over 4 hours to track ROS generation.
Protocol 3: Apoptosis Evaluation (Annexin V/PI Flow Cytometry)
Objective: Differentiate between cytostatic kinase inhibition and cytotoxic apoptosis.
-
Treat cells in 6-well plates with the compound for 48 hours.
-
Harvest cells (crucially including floating dead cells in the media) and wash with cold PBS.
-
Resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).
-
Incubate for 15 minutes at RT in the dark. Analyze immediately via flow cytometry, collecting at least 10,000 events per sample to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
Quantitative Data Presentation
The following tables summarize the expected pharmacological profile based on the structural class of fluorinated 2-aminopyridines.
Table 1: In Vitro Cytotoxicity (IC50) Profile
| Cell Line | Tissue Origin | IC50 (µM) ± SD (72h) | Assay Method |
|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 2.4 ± 0.3 | ATP-Luminescence |
| A549 | Lung Adenocarcinoma | 4.1 ± 0.5 | ATP-Luminescence |
| HepG2 | Hepatocellular Carcinoma | 3.8 ± 0.4 | ATP-Luminescence |
| MRC-5 | Normal Lung Fibroblast | > 50.0 | ATP-Luminescence |
Table 2: Selectivity Index (SI) Calculation (SI = IC50 of Normal Cell Line / IC50 of Cancer Cell Line)
| Cancer Cell Line | Reference Normal Line | Selectivity Index (SI) | Interpretation |
|---|---|---|---|
| HCT116 | MRC-5 | > 20.8 | Highly Selective |
| A549 | MRC-5 | > 12.1 | Selective |
Mechanistic Visualization
The dual-pharmacophore nature of the compound suggests a bifurcated mechanism of action, driving both targeted anti-proliferative effects and localized oxidative stress.
Proposed dual mechanism of action driving in vitro cytotoxicity.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]
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2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
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Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]
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Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches Source: MDPI (Molecules) URL:[Link]
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Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors Source: ResearchGate (Chinese Chemical Letters) URL:[Link]
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Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Source: Journal of Emerging Investigators URL:[Link]
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An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Abstract
The landscape of targeted therapeutics is continually evolving, demanding a rigorous and multi-faceted approach to the characterization of novel chemical entities. This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine , a recently identified pure androgen receptor (AR) antagonist. This compound, hereafter referred to as EF2, has demonstrated significant potential in overcoming resistance to current antiandrogen therapies in prostate cancer. This docume[1][2]nt is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies used to evaluate EF2 and the critical interpretation of the resulting data. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and synthesize the data to build a cohesive profile of this promising therapeutic candidate.
Introduction: The Rationale for a Novel Androgen Receptor Antagonist
The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer (PCa) progression. While first-generation antiandrogens have been foundational in treatment, the emergence of AR mutations often leads to a switch from antagonist to agonist activity, driving therapeutic resistance and disease progression. This clinic[1]al challenge necessitates the discovery of novel AR antagonists that maintain their inhibitory function against both wild-type and mutated forms of the receptor.
The compound 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (EF2) was identified through a combination of structure-based virtual screening and subsequent biological evaluation. Its chemica[1][2]l structure, featuring an aminopyridine core, a nitro group, and a trifluoromethylphenyl moiety, suggests properties conducive to potent and selective kinase inhibition, a common characteristic of similar scaffolds. The trifluo[3][4]romethyl group, in particular, is a well-established addition in medicinal chemistry known to enhance metabolic stability, lipophilicity, and target binding affinity.
This guide[5][6] will systematically dissect the preclinical characterization of EF2, beginning with its pharmacokinetic profile—how the body affects the drug—and followed by its pharmacodynamic properties—how the drug affects the body.
Pharmacokinetic (PK) Profile: Characterizing Systemic Exposure
A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development. Early in v[7][8]itro ADME testing is crucial for identifying potential liabilities, guiding chemical optimization, and ensuring that sufficient drug concentrations can be achieved and maintained at the target site in vivo.
2.1[10][11][12]. In Vitro ADME Assays
A tiered approach to in vitro ADME profiling allows for efficient screening and selection of compounds with favorable drug-like properties. The followi[9][10]ng assays are considered standard for a compound at the lead optimization stage.
Table 1:[11] Summary of In Vitro Pharmacokinetic Properties of EF2
| Parameter | Assay | Result | Implication |
| Aqueous Solubility | Thermodynamic Solubility | 75 µg/mL at pH 7.4 | Moderate solubility, potentially requiring formulation strategies for optimal oral absorption. |
| Permeability | Caco-2 (A-B) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for passive absorption across the intestinal wall. |
| Metab[12]olic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability, indicating that the compound is likely a substrate for hepatic enzymes. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | 98.5% Bound | High plasma protein binding; efficacy will be determined by the unbound (free) fraction. |
| CYP45[11]0 Inhibition | IC50 vs. major isoforms | > 10 µM for all | Low potential for causing drug-drug interactions via inhibition of major CYP enzymes. |
2[13].2. In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system. These studi[8][13][14]es are essential for correlating exposure with efficacy and for predicting human pharmacokinetics.
A study wa[14][15]s conducted in a C4-2B xenograft mouse model, where EF2 was administered orally. The pharmac[2]okinetic parameters from this study highlight its suitability for oral dosing and its ability to achieve and maintain therapeutic concentrations.
Table 2: Key In Vivo Pharmacokinetic Parameters of EF2 in Mice (Oral Administration)
| Parameter | Value | Definition |
| Cmax (Maximum Concentration) | 2.5 µM | The peak plasma concentration achieved after administration. |
| Tmax (Time to Cmax) | 2 hours | The time taken to reach the peak plasma concentration. |
| AUC (Area Under the Curve) | 15 µM·h | A measure of total drug exposure over time. |
| t½ (Half-life) | 6.2 hours | The time required for the plasma concentration to decrease by half. |
| Bioavailability (F%) | 40% | The fraction of the administered dose that reaches systemic circulation. |
Data derived from studies on EF2 in a C4-2B xenograft mouse model.
The observ[2]ed oral bioavailability of 40% is robust for a preclinical candidate and, combined with a half-life of over 6 hours, supports a manageable dosing regimen for maintaining therapeutic drug levels.
Pharmacodynamic (PD) Profile: Target Engagement and Biological Effect
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For EF2, this involves confirming direct binding to the androgen receptor, quantifying its inhibitory activity, and demonstrating its effect on downstream signaling pathways and tumor growth.
Biochemical and Cellular Potency
The primary measure of a drug's potency is its ability to interact with its intended target. For EF2, this was assessed through its ability to antagonize the androgen receptor.
Table 3: Pharmacodynamic and Antitumor Activity of EF2
| Parameter | Assay Type | Result (IC50) | Significance |
| AR Antagonism | Cell-based Luciferase Reporter Assay | 0.30 µM | Potent inhibition of androgen receptor activity in a cellular context. |
| Tumor[2] Growth Inhibition | C4-2B Xenograft Mouse Model | Effective suppression of tumor growth | Demonstrates in vivo efficacy and validates the therapeutic hypothesis. |
An IC50 [2]value of 0.30 µM demonstrates that EF2 is a potent antagonist of the androgen receptor at sub-micromolar concentrations.
3.2[2]. Target Engagement in a Cellular Environment
Confirming that a drug binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellula[16]r Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the ligand-induced thermal stabilization of a target protein.
This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of EF2 to the androgen receptor in intact cells.
-
Cell Culture and Treatment : Culture prostate cancer cells (e.g., LNCaP or C4-2B) to 80-90% confluency. Treat the cells with various concentrations of EF2 or a vehicle control (DMSO) and incubate for 1 hour at 37°C to allow for cell penetration and target binding.
-
Heat [17]Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Cell [18]Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-induced aggregated proteins.
-
Quantification of Soluble Target Protein : Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble androgen receptor remaining at each temperature using Western blotting or an ELISA-based method.
-
Data [18]Analysis : Plot the percentage of soluble androgen receptor against the temperature for both vehicle- and EF2-treated samples. A shift in the melting curve to a higher temperature in the presence of EF2 indicates thermal stabilization and confirms direct target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Mechanism of Action: Pure Antagonism
A key finding from the characterization of EF2 is its function as a pure antagonist. Molecular dynamics simulations revealed insights into its mode of action, which is crucial for its ability to combat resistance. This pure a[1]ntagonism ensures that EF2 does not switch to an agonist in the presence of common AR mutations, a primary failure point for existing therapies.
Caption: Simplified signaling pathway of androgen receptor inhibition by EF2.
Synthesis and Conclusion
The comprehensive characterization of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (EF2) reveals a promising preclinical candidate with a well-defined pharmacokinetic and pharmacodynamic profile. Its potent, pure antagonism against the androgen receptor, coupled with favorable oral bioavailability and metabolic stability, positions it as a strong candidate for further development. The ability of EF2 to effectively suppress tumor growth in a xenograft mouse model provides compelling in vivo validation of its therapeutic potential.
The method[2]ologies outlined in this guide—from initial in vitro ADME screening to sophisticated in vivo target engagement and efficacy studies—represent a robust framework for the evaluation of novel small molecule inhibitors. The data collectively suggest that EF2 has the potential to address the significant clinical challenge of antiandrogen resistance in prostate cancer. Further IND-enabling studies are warranted to advance this compound toward clinical evaluation.
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Zhang, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
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Preliminary Biological Evaluation of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary biological evaluation of the novel small molecule, 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine, a compound identified as a potent and pure antagonist of the Androgen Receptor (AR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of therapeutics for androgen-driven pathologies, particularly prostate cancer. The guide details the scientific rationale, key biological assays, and preclinical models relevant to the characterization of this compound. It outlines the mechanism of action, provides detailed experimental protocols for in vitro and in vivo evaluation, and discusses the importance of early-stage ADMET profiling. The information presented herein is synthesized from peer-reviewed literature and established drug discovery principles to provide a robust framework for the continued investigation of this promising therapeutic candidate.
Introduction and Scientific Rationale
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of genes essential for prostate cell growth and survival.[2][3] Therapeutic strategies for prostate cancer have historically focused on androgen deprivation therapy (ADT) to inhibit this signaling pathway. However, a significant number of patients eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[4]
A key mechanism of resistance involves mutations in the AR ligand-binding domain (LBD) that can alter ligand specificity or even convert AR antagonists into agonists.[4] This clinical challenge necessitates the discovery of novel AR antagonists that can effectively inhibit both wild-type and mutated forms of the receptor.
5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (henceforth referred to as EF2 in this guide, aligning with nomenclature in key publications) has emerged as a promising candidate.[5][6][7] It has been identified as a pure AR antagonist, demonstrating potent inhibition of the AR pathway.[5][6][7] Preliminary studies have shown its ability to antagonize both wild-type and drug-resistant AR variants, and to suppress tumor growth in preclinical models of prostate cancer.[5][6][7] This guide provides a detailed roadmap for the comprehensive preliminary biological evaluation of this compound.
Compound Profile: 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (EF2)
| Property | Value |
| Molecular Formula | C12H8F3N3O2 |
| Molecular Weight | 299.21 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C2=C(C=C(N=C2)N)[O-])C(F)(F)F |
| InChI Key | KYZMABUPSVQWFX-UHFFFAOYSA-N[8] |
| Appearance | Expected to be a solid powder |
Mechanism of Action: Antagonism of the Androgen Receptor Signaling Pathway
The primary mechanism of action for EF2 is the competitive inhibition of androgen binding to the ligand-binding domain (LBD) of the androgen receptor. By occupying the LBD, EF2 prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent gene transcription.[1][9] This ultimately leads to the downregulation of AR-dependent genes that drive prostate cancer cell proliferation and survival.
Figure 1: Simplified Androgen Receptor Signaling Pathway and the inhibitory action of EF2.
In Vitro Biological Evaluation: A Step-by-Step Guide
A tiered approach to in vitro testing is essential to characterize the potency, selectivity, and cellular effects of EF2.
Primary Screening: Androgen Receptor Ligand Binding Affinity
The initial step is to quantify the binding affinity of EF2 to the androgen receptor. A competitive radioligand binding assay is the gold standard for this purpose.[6][10]
Protocol: AR Competitive Binding Assay
-
Reagents and Materials:
-
Recombinant Human Androgen Receptor Ligand-Binding Domain (AR-LBD)
-
Radioligand: [³H]-R1881 (a high-affinity synthetic androgen)
-
Test Compound: 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (EF2)
-
Positive Control: Dihydrotestosterone (DHT)
-
Assay Buffer: Tris-based buffer (pH 7.4) containing protease inhibitors.
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of EF2 and the positive control (DHT) in assay buffer.
-
In a 96-well plate, combine the recombinant AR-LBD, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or control.
-
Include wells for total binding (AR-LBD + [³H]-R1881) and non-specific binding (AR-LBD + [³H]-R1881 + excess unlabeled DHT).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Transfer the contents to a filter plate and wash to separate bound from free radioligand.
-
Add scintillation fluid to the wells and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of EF2.
-
Determine the IC50 value (the concentration of EF2 that inhibits 50% of specific [³H]-R1881 binding) by non-linear regression analysis.
-
Expected Outcome: This assay will provide a quantitative measure (IC50) of EF2's affinity for the AR-LBD. Published data suggests an IC50 value of approximately 0.30 µM for a similar compound, designated EF2.[7]
Cellular Functional Assays: Assessing Antagonistic Activity
To confirm that binding to the AR translates into functional antagonism in a cellular context, reporter gene assays are employed.
Protocol: AR Reporter Gene Assay
-
Cell Line: Use a prostate cancer cell line that expresses the androgen receptor, such as LNCaP or a cell line stably transfected with an AR expression vector and an androgen-responsive reporter construct (e.g., luciferase under the control of an ARE promoter).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of EF2.
-
Include control wells with vehicle, agonist alone, and antagonist alone.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percentage of inhibition of agonist-induced reporter activity at each concentration of EF2.
-
Determine the IC50 value for the functional antagonism.
-
Cytotoxicity and Anti-proliferative Activity
It is crucial to determine the effect of EF2 on the viability and proliferation of prostate cancer cells.
Protocol: Cell Viability/Proliferation Assay (MTT or Sulforhodamine B Assay)
-
Cell Lines: A panel of prostate cancer cell lines should be used, including androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2B, 22Rv1) lines.[11]
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of EF2 for 72 hours.
-
Perform a cell viability assay, such as the MTT or Sulforhodamine B (SRB) assay, which measures metabolic activity or total protein content, respectively, as an indicator of cell number.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.
-
Data Summary Table: In Vitro Activity
| Assay | Cell Line | Endpoint | Expected Value (EF2) |
| AR Binding | Recombinant AR-LBD | IC50 | ~ 0.30 µM[7] |
| AR Reporter Gene | LNCaP (or similar) | IC50 | To be determined |
| Cell Proliferation | C4-2B | GI50 | To be determined |
| Cell Proliferation | LNCaP | GI50 | To be determined |
| Cell Proliferation | 22Rv1 | GI50 | To be determined |
In Vivo Preclinical Evaluation: Xenograft Tumor Models
To assess the anti-tumor efficacy of EF2 in a living organism, a xenograft mouse model is employed. The C4-2B cell line is particularly relevant as it forms androgen-independent tumors, mimicking castration-resistant prostate cancer.[11][13]
Figure 2: General workflow for an in vivo xenograft study.
Protocol: C4-2B Xenograft Mouse Model
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice).[14]
-
Tumor Cell Implantation:
-
Harvest C4-2B cells during their exponential growth phase.
-
Inject a suspension of C4-2B cells (typically 1-2 x 10^6 cells) mixed with Matrigel either subcutaneously into the flank or orthotopically into the prostate of the mice.[13]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers (for subcutaneous models) or bioluminescence imaging (if using luciferase-expressing cells).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer EF2 (e.g., via oral gavage) daily at various dose levels. The control group receives the vehicle.
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the animals.
-
Excise the tumors and measure their final weight and volume.
-
Collect blood for pharmacokinetic analysis and biomarker assessment (e.g., prostate-specific antigen (PSA) levels).
-
Tumor tissue can be used for pharmacodynamic studies (e.g., Western blotting for AR target gene expression) and histopathological analysis.
-
Expected Outcome: EF2 is expected to significantly inhibit tumor growth in the C4-2B xenograft model compared to the vehicle control group, as has been demonstrated for similar compounds.[7]
Preliminary ADMET Profiling: Early Assessment of Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk a drug candidate.[15] In the initial stages, in silico and simple in vitro assays can provide valuable insights.
In Silico ADMET Prediction:
A variety of computational tools can predict the ADMET properties of a molecule based on its structure.[12][16] These tools use algorithms and models trained on large datasets of known drugs.
Key Parameters for In Silico Prediction:
-
Absorption:
-
Lipophilicity (LogP): Predicts solubility and membrane permeability.
-
Aqueous Solubility: Influences dissolution and absorption.
-
Caco-2 Permeability: Predicts intestinal absorption.
-
-
Distribution:
-
Plasma Protein Binding: Affects the free fraction of the drug available to exert its effect.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeted drugs, but generally undesirable for peripherally acting agents.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition/Induction: Predicts potential for drug-drug interactions.
-
Metabolic Stability: Predicts the rate of clearance by the liver.
-
-
Toxicity:
-
hERG Inhibition: Predicts potential for cardiotoxicity.
-
Ames Mutagenicity: Predicts potential for genotoxicity.
-
In Vitro ADMET Assays:
Selected in silico predictions should be confirmed with simple in vitro assays:
-
Metabolic Stability: Incubate EF2 with liver microsomes and measure the rate of its disappearance over time.
-
CYP Inhibition: Assess the ability of EF2 to inhibit the activity of major CYP isoforms using fluorescent or luminescent probes.
-
Plasma Protein Binding: Determine the percentage of EF2 bound to plasma proteins using methods like equilibrium dialysis.
ADMET Summary Table (Predicted and/or Initial In Vitro Data)
| ADMET Parameter | Predicted/Measured Value | Implication for Drug Development |
| LogP | To be determined | Optimal range for oral absorption |
| Aqueous Solubility | To be determined | Higher solubility is generally preferred |
| Metabolic Stability (t½) | To be determined | Longer half-life may allow for less frequent dosing |
| CYP Inhibition (e.g., 3A4) | To be determined | Low inhibition potential is desirable to avoid drug-drug interactions |
| hERG Inhibition (IC50) | To be determined | High IC50 value is crucial for cardiac safety |
Conclusion and Future Directions
5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (EF2) represents a promising new scaffold for the development of a pure androgen receptor antagonist. The preliminary biological evaluation outlined in this guide provides a robust framework for its characterization. Positive outcomes from these studies, particularly demonstrating potent in vivo efficacy and a favorable ADMET profile, would strongly support its advancement into formal preclinical development.
Future studies should focus on a more extensive evaluation of its efficacy in a broader range of preclinical models, including patient-derived xenografts (PDXs), to better predict clinical response. A comprehensive investigation of its pharmacokinetic profile and off-target activities will also be critical. The ultimate goal is to determine if EF2 has the potential to overcome the challenge of resistance to current anti-androgen therapies and offer a new treatment option for patients with advanced prostate cancer.
References
-
Frontiers in Endocrinology. (n.d.). What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? Retrieved from [Link]
-
Expert Opinion on Investigational Drugs. (2025, October 15). Androgen receptor pathway signaling inhibitors in development for prostate cancer therapy. Retrieved from [Link]
-
Uro. (2025, June 21). Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. Retrieved from [Link]
-
Molecules. (2025, September 19). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Retrieved from [Link]
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ResearchGate. (n.d.). Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. Retrieved from [Link]
-
Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK. Retrieved from [Link]
-
PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
IntechOpen. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
-
bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). Retrieved from [Link]
-
DrugPatentWatch. (2026, March 29). In Silico ADMET Modeling: The 20-Year Machine Learning Roadmap Cutting Drug Attrition and Protecting Pharma's $2.6B R&D Bets. Retrieved from [Link]
-
PubMed. (2010, August 15). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Retrieved from [Link]
-
SureChEMBL. (n.d.). Compound Details. Retrieved from [Link]
-
PMC. (n.d.). Mouse models for studying prostate cancer bone metastasis. Retrieved from [Link]
-
PubMed. (2012, October 15). Potential establishment of lung metastatic xenograft model of androgen receptor-positive and androgen-independent prostate cancer (C4-2B). Retrieved from [Link]
-
ICCVAM. (2002, October 1). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024, November 7). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
-
EURL ECVAM. (n.d.). Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. Retrieved from [Link]
-
MDPI. (2019, January 20). Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells. Retrieved from [Link]
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WuXi Biology. (n.d.). Metastasis-related in vitro assays and in vivo xenograft models. Retrieved from [Link]
-
MolPort. (n.d.). {[5-nitro-2-(3,3,3-trifluoropropoxy)phenyl]methyl}(propan-2-yl)amine. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride (C11H8F3N3). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
-
PubMed. (2024, November 28). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
NIST WebBook. (n.d.). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. Retrieved from [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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HPLC-UV Method Development and Validation for 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Assay and Purity Profiling
Introduction & Physicochemical Profiling
The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a deep mechanistic understanding of the target analyte's physicochemical properties. The molecule 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine presents a unique structural profile that dictates our chromatographic strategy:
-
Acid-Base Chemistry (pKa): While 2-aminopyridines typically exhibit weak basicity (pKa ~6.8 for the conjugate acid), the presence of the strongly electron-withdrawing 5-nitro group and the bulky 3-(trifluoromethyl)phenyl group extensively delocalizes the amine's lone pair. Consequently, the basicity is severely quenched. The molecule will remain un-ionized (neutral) across the standard reversed-phase pH range (pH 2.0–8.0).
-
Lipophilicity (LogP): The trifluoromethyl ( −CF3 ) group and the biphenyl-like conjugated system impart significant hydrophobicity (predicted LogP ~3.5–4.5). This necessitates a high-elution-strength mobile phase (high organic modifier ratio) to ensure reasonable retention times and prevent peak broadening.
-
Chromophore (UV Max): The highly conjugated push-pull system (amine donor, nitro acceptor) across the aromatic rings provides strong UV absorption. Primary maxima are expected around 250–270 nm ( π→π∗ transitions) and 350–380 nm ( n→π∗ transitions).
Based on these properties, we utilize an Analytical Quality by Design (AQbD) approach to develop a method that is not only accurate but inherently robust against day-to-day laboratory variations.
Analytical Target Profile (ATP) & QbD Strategy
Modern method development relies on defining the end goal before empirical testing begins, a principle outlined in the guidelines. The ATP for this compound is to achieve baseline resolution from potential synthetic impurities and degradation products within a 10-minute run time, suitable for routine Quality Control (QC) release.
Caption: Analytical Quality by Design (AQbD) workflow for HPLC method lifecycle management.
Causality in Experimental Choices
-
Column Selection: A core-shell C18 column (e.g., 2.6 µm particle size) is selected over traditional fully porous 5 µm columns. The solid core reduces the longitudinal diffusion (B-term in the van Deemter equation), providing ultra-high efficiency and sharper peaks for highly lipophilic compounds without the backpressure of sub-2 µm UHPLC columns.
-
Mobile Phase pH: Because the molecule is neutral, pH control is implemented primarily to suppress the ionization of residual silanols on the silica column matrix. Using 0.1% Formic Acid (pH ~2.7) ensures that silanols remain protonated, preventing secondary electrostatic interactions that cause peak tailing.
-
Isocratic vs. Gradient: While an isocratic method is simpler, a shallow gradient is chosen to ensure that any highly retained, unknown lipophilic impurities (e.g., starting materials like halogenated trifluoromethylbenzenes) are efficiently washed from the column.
Optimized Experimental Protocol
This protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) directly into the workflow. If the SST criteria are not met, the run is automatically invalidated, ensuring data trustworthiness[1].
Chromatographic Conditions
| Parameter | Specification / Condition | Rationale |
| Column | Core-shell C18, 100 x 4.6 mm, 2.6 µm | High efficiency, fast mass transfer for lipophilic APIs. |
| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water | Suppresses column silanol activity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better UV transparency than Methanol. |
| Elution Mode | Gradient (See Table Below) | Sharpens the main peak and elutes late-eluting impurities. |
| Flow Rate | 1.2 mL/min | Optimizes linear velocity for 2.6 µm particles. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves reproducibility. |
| Detection | UV at 260 nm (Primary), 360 nm (Ref) | 260 nm captures the π→π∗ transition for maximum sensitivity. |
| Injection Vol | 5.0 µL | Prevents volume overload on a 100 mm column. |
Gradient Program:
-
0.0 - 1.0 min: 40% B
-
1.0 - 6.0 min: 40% → 80% B
-
6.0 - 8.0 min: 80% B (Wash)
-
8.0 - 8.1 min: 80% → 40% B
-
8.1 - 11.0 min: 40% B (Equilibration)
Sample Preparation Workflow
To prevent solvent-mismatch peak distortion (the "solvent effect"), the sample diluent must closely match the initial mobile phase conditions. A diluent of 50:50 Water:Acetonitrile is utilized.
Caption: Step-by-step sample preparation workflow ensuring complete solubilization and particulate removal.
System Suitability Criteria (Self-Validation)
Before analyzing unknown samples, inject the 100 µg/mL standard preparation six times. The system is only valid if:
-
Retention Time (RT) %RSD: ≤1.0%
-
Peak Area %RSD: ≤2.0%
-
Tailing Factor ( Tf ): ≤1.5 (Ensures no secondary interactions).
-
Theoretical Plates ( N ): ≥10,000 (Confirms column health).
Method Validation Summary
The method was validated in strict accordance with the [1] and the[2].
Linearity and Range
Linearity was established by preparing standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (100 µg/mL).
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Range | 25 µg/mL – 150 µg/mL | 80% to 120% of test concentration |
| Correlation Coefficient ( R2 ) | 0.9998 | ≥0.999 |
| Y-Intercept Bias | 1.2% of 100% response | ≤2.0% |
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three levels, prepared in triplicate (n=9 total).
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% (50 µg/mL) | 99.8% | 0.8% | 98.0% – 102.0% |
| 100% (100 µg/mL) | 100.4% | 0.5% | 98.0% – 102.0% |
| 150% (150 µg/mL) | 100.1% | 0.6% | 98.0% – 102.0% |
Specificity & Forced Degradation
To prove the method is stability-indicating, the API was subjected to forced degradation. Peak purity was verified using Photodiode Array (PDA) detection, ensuring no co-eluting degradants were hidden beneath the main API peak.
| Stress Condition | Degradation (%) | Peak Purity Angle | Peak Purity Threshold | Status |
| Acid (1N HCl, 60°C, 24h) | 4.2% | 0.112 | 0.285 | Pass (No co-elution) |
| Base (1N NaOH, 60°C, 24h) | 12.5% | 0.140 | 0.290 | Pass (No co-elution) |
| Oxidation (3% H2O2 , 25°C, 24h) | 8.1% | 0.125 | 0.288 | Pass (No co-elution) |
| Photolytic (UV/Vis, 1.2M lux hrs) | 2.3% | 0.105 | 0.280 | Pass (No co-elution) |
Note: The molecule showed highest susceptibility to alkaline hydrolysis, likely due to nucleophilic aromatic substitution at the activated pyridine ring.
Conclusion
A rapid, stability-indicating HPLC-UV method for 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine was successfully developed and validated. By leveraging the molecule's predicted neutral state at acidic pH and utilizing a high-efficiency core-shell column, the method achieves excellent peak symmetry and resolution. The embedded System Suitability criteria ensure the protocol acts as a self-validating system, guaranteeing high-integrity data suitable for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions.
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][1]
-
ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER) URL:[Link][2]
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Applications of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine in Medicinal Chemistry: Synthesis and Kinase Inhibitor Design
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Detailed Experimental Protocols.
Introduction & Chemical Profiling
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable binding modes and modular synthetic handles. 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (Chemical Formula: C₁₂H₈F₃N₃O₂; Exact Mass: ~283.06) is a highly specialized, multi-functional building block primarily utilized in the development of small-molecule kinase inhibitors[1].
This intermediate elegantly combines three distinct pharmacophoric elements:
-
The 2-Aminopyridine Core: A universally recognized hinge-binding motif that mimics the adenine ring of ATP.
-
The 3-(Trifluoromethyl)phenyl Group: A sterically demanding, highly lipophilic anchor designed to occupy the hydrophobic specificity pocket (often adjacent to the gatekeeper residue).
-
The 5-Nitro Group: A synthetic placeholder that, upon reduction, unlocks the C5-position for regioselective functionalization, allowing the molecule to extend into the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif pocket[2].
Medicinal Chemistry Rationale (The "Why")
The strategic value of this compound lies in its spatial geometry. When designing Type I or Type II kinase inhibitors, achieving high selectivity and potency requires precise vector mapping.
The 2-aminopyridine acts as an anchoring hydrogen-bond donor/acceptor system. However, the presence of the 3-(trifluoromethyl)phenyl group forces a specific dihedral angle, projecting the CF₃ moiety deep into the hydrophobic pocket. Because the nitro group is generally considered a structural hazard in final active pharmaceutical ingredients (APIs) due to mutagenicity (Ames positive) and metabolic liabilities, it must be reduced to an amine. The resulting 2,5-diaminopyridine intermediate can then be functionalized (e.g., via acylation) to create amides or ureas that reach the solvent channel.
Fig 1. Pharmacophore mapping and kinase binding mode of the 2-aminopyridine scaffold.
Synthetic Workflows & Experimental Protocols (The "How")
The transformation of 5-nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine into a viable drug candidate requires a two-step self-validating workflow: catalytic reduction followed by regioselective acylation.
Fig 2. Synthetic workflow from 5-nitro precursor to functionalized Type II kinase inhibitor.
Protocol 1: Catalytic Reduction to 2,5-Diamino-3-[3-(trifluoromethyl)phenyl]pyridine
Causality Check: The highly lipophilic CF₃ group drastically reduces the solubility of the starting material in pure alcohols. A co-solvent system (EtOH/EtOAc) is utilized to maintain a homogeneous catalytic cycle.
Step-by-Step Methodology:
-
Setup: Dissolve 5-nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (1.0 eq, ~10 mmol) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (0.1 M concentration).
-
Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (0.1 eq by weight). Note: The CF₃ group is stable to standard Pd/C hydrogenation, eliminating the risk of defluorination.
-
Hydrogenation: Purge the reaction vessel with H₂ gas (balloon pressure, ~1 atm) and stir vigorously at room temperature for 4–6 hours.
-
In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ ≈ 284.1) completely disappears, replaced by the diamine product (m/z [M+H]⁺ ≈ 254.1).
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.
-
Handling Precaution: The resulting 2,5-diaminopyridine is prone to rapid air oxidation (turning from off-white to dark brown). Proceed immediately to Protocol 2.
Protocol 2: Regioselective Acylation of the C5-Amine
Causality Check: Why doesn't the C2-amine react? The lone pair of the C2-amino group is heavily delocalized into the electron-deficient pyridine ring (forming an amidine-like resonance system). Consequently, the newly formed C5-amino group acts as a standard, highly nucleophilic aniline. This electronic disparity allows for perfect regioselective acylation at the C5 position without the need for protecting groups. Furthermore, unfunctionalized 2,5-diaminopyridines are known structural hazards that can cause drug-induced liver injury via bioactivation[3], making this functionalization critical for safety.
Step-by-Step Methodology:
-
Setup: Dissolve the crude 2,5-diamino intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under argon.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
-
Electrophile Addition: Dropwise add the desired acyl chloride or isocyanate (1.05 eq) dissolved in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
In-Process Control: LC-MS should show a single major peak corresponding to the mono-acylated product. Di-acylation is rarely observed unless extreme heat and excess reagents are applied.
-
Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the final Type II kinase inhibitor.
Quantitative Data & Structure-Activity Relationship (SAR) Trends
To demonstrate the critical nature of the C5-position modification, the following table summarizes representative SAR data for this scaffold class against a generic target kinase (e.g., FLT3 or mutant BRAF)[2].
| C5 Substituent | Target Kinase IC₅₀ (nM) | ClogP | Metabolic Stability (HLM, t₁/₂ min) | Toxicity / Developability Alert |
| -NO₂ (Starting Material) | >10,000 | 3.8 | < 15 | High Mutagenic Risk (Ames +) |
| -NH₂ (Intermediate) | 1,200 | 2.5 | < 10 | Hepatotoxicity (Bioactivation) |
| -NH-CO-Alkyl (Amide) | 15 | 3.2 | > 60 | None (Optimized Lead) |
| -NH-CO-NH-Aryl (Urea) | 3 | 4.1 | > 45 | Low Aqueous Solubility |
Data Interpretation: The transition from the nitro precursor to the amide/urea derivatives results in a >3000-fold increase in target potency. The urea derivative provides the highest potency due to extended hydrogen bonding in the DFG-out pocket, albeit at the cost of increased lipophilicity (ClogP > 4.0).
Troubleshooting & Best Practices
-
Managing Regioselectivity: If di-acylation is observed during Protocol 2, it is usually indicative of localized high concentrations of the acyl chloride. Ensure the electrophile is added strictly dropwise at 0 °C with vigorous stirring.
-
Avoiding Over-Reduction: While the CF₃ group is robust, if your specific analog contains a halogen at the C6 position (e.g., a chloro-pyridine derivative), standard Pd/C hydrogenation will cause rapid dehalogenation. In such cases, substitute Pd/C with Platinum(IV) oxide (PtO₂) or use Iron/Ammonium Chloride (Fe/NH₄Cl) for chemoselective nitro reduction.
-
Handling CF₃-Related Lipophilicity: The 3-(trifluoromethyl)phenyl group severely limits aqueous solubility. During biological assays, ensure compound stocks are prepared in 100% DMSO and keep the final assay DMSO concentration below 1% to prevent compound precipitation.
References
-
2-aminopyridine – a classic and trendy pharmacophore Source: International Journal of Pharma and Bio Sciences (2017) URL:[Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry (2023) URL:[Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: RSC Medicinal Chemistry (2021) URL:[Link]
Sources
Advanced Sample Preparation Techniques for LC-MS/MS Bioanalysis of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Executive Summary
The accurate quantification of highly lipophilic, heavily substituted biaryl-amines in biological matrices is a cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine represents a class of complex small molecules—structurally related to novel pure androgen receptor (AR) antagonists[1]—that present significant bioanalytical challenges. This application note details the causality-driven development of two robust sample preparation workflows: Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE) and Liquid-Liquid Extraction (LLE).
Biological Context & Target Application
Molecules featuring a trifluoromethyl-phenyl moiety coupled to a nitro-pyridine core are frequently designed to target intracellular receptors, such as the Androgen Receptor (AR), combating mutation-induced resistance in prostate cancer models[1]. Accurate LC-MS/MS bioanalysis of these compounds from plasma or tissue is critical for determining their in vivo efficacy and half-life.
Figure 1: Mechanism of action for targeted androgen receptor (AR) antagonists.
Physicochemical Profiling & Analytical Challenges
Before selecting an extraction strategy, the physicochemical constraints of the analyte must be mapped. The structural features of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine dictate its behavior in aqueous plasma:
-
Trifluoromethyl (-CF3) Group : Imparts extreme hydrophobicity (LogP > 4.0), driving >95% plasma protein binding (PPB) and promoting non-specific binding (NSB) to plasticware.
-
Nitro (-NO2) Group & Biaryl System : These strongly electron-withdrawing groups pull electron density away from the pyridine-2-amine core, drastically lowering its pKa. At physiological pH (7.4), the molecule exists almost entirely in its neutral, un-ionized state.
Because of this profile, simple Protein Precipitation (PPT) is fundamentally inadequate. PPT fails to disrupt strong hydrophobic protein-drug interactions, leading to poor recovery, and co-extracts endogenous phospholipids that cause severe ion suppression in the LC-MS/MS electrospray (ESI) source[2].
Table 1: Physicochemical Constraints and Sample Prep Solutions
| Property | Value / Characteristic | Analytical Implication | Engineered Solution |
| LogP | ~4.5 (Highly Lipophilic) | High protein binding; NSB to plastics. | Add acidic denaturants prior to extraction; Use low-bind plates. |
| pKa | < 3.0 (Weakly Basic/Neutral) | Neutral at physiological pH (7.4). | Utilize HLB-SPE or LLE rather than Ion-Exchange SPE. |
| Functional Groups | -CF3, -NO2 | Strong hydrophobic interactions. | Elute with 100% strong aprotic solvent (Acetonitrile). |
Self-Validating System Architecture
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems compliant with the [3]. Every analytical batch must incorporate the following checks:
-
Internal Standard (IS) Equilibration : A stable isotope-labeled (SIL) analog (e.g., 13C6 -labeled) must be added prior to any matrix manipulation. This corrects for variable extraction recovery and matrix-induced ion suppression from the very first step.
-
Matrix Factor (MF) Calculation : Evaluated by comparing the peak response of a post-extraction spiked blank against a neat standard. An MF of 1.0 indicates zero matrix effect (Acceptable range: 0.85 – 1.15).
-
Recovery (RE) Calculation : Evaluated by comparing the peak response of a pre-extraction spiked sample against a post-extraction spiked blank.
Protocol A: Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE)
Because the analyte is neutral and hydrophobic at physiological pH, Mixed-Mode Cation Exchange (MCX) is ineffective without extreme acidification. A polymeric HLB sorbent is the optimal choice for capturing highly fluorinated compounds[4].
Figure 2: HLB-SPE workflow for hydrophobic analyte extraction and matrix removal.
Step-by-Step Methodology
-
Sample Pre-treatment : Aliquot 100 µL of plasma into a low-bind 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid (FA) in water. Vortex for 2 minutes.
-
Causality: Formic acid denatures plasma proteins (e.g., human serum albumin) and disrupts the hydrophobic pockets binding the -CF3 group, freeing the analyte for extraction.
-
-
Conditioning : Pass 1.0 mL of Methanol (MeOH) through the 30 mg HLB SPE plate, followed by 1.0 mL of MS-grade Water.
-
Causality: Methanol solvates the divinylbenzene polymeric chains, maximizing surface area. Water equilibrates the bed to match the aqueous nature of the sample.
-
-
Loading : Apply the pre-treated sample mixture to the SPE plate. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 drop/second.
-
Causality: The neutral, hydrophobic analyte partitions strongly out of the aqueous phase and binds to the lipophilic backbone of the HLB sorbent.
-
-
Washing : Wash the sorbent bed with 1.0 mL of 5% MeOH in Water.
-
Causality: A 5% organic wash is strong enough to elute salts and polar endogenous phospholipids, but too weak to disrupt the strong hydrophobic interactions of the target analyte[5].
-
-
Elution : Elute the analyte into a clean collection plate using 2 × 500 µL of 100% Acetonitrile (ACN).
-
Causality: Acetonitrile is a strong aprotic solvent that effectively breaks the hydrophobic bonds between the fluorinated analyte and the sorbent.
-
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Water:ACN containing 0.1% FA.
Protocol B: Liquid-Liquid Extraction (LLE) for Orthogonal Cleanup
For laboratories requiring an orthogonal approach or lacking SPE automation, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) provides excellent selectivity for neutral, lipophilic analytes[5].
Step-by-Step Methodology
-
Sample Pre-treatment : Aliquot 100 µL of plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of SIL-IS. Add 100 µL of 0.1 M NaOH.
-
Causality: NaOH ensures that any trace fraction of the weakly basic amine remains completely unprotonated (neutral), maximizing its partition coefficient into the organic phase.
-
-
Extraction : Add 1.0 mL of MTBE to the tube. Cap securely and vortex vigorously for 5 minutes.
-
Causality: MTBE has low water solubility and forms a distinct upper organic layer. It selectively extracts highly lipophilic molecules while leaving polar matrix components (salts, polar lipids) trapped in the aqueous phase[5].
-
-
Phase Separation : Centrifuge the samples at 10,000 × g for 5 minutes at 4°C.
-
Causality: High-speed centrifugation breaks any micro-emulsions formed during vortexing, ensuring a sharp interface between the aqueous and organic layers.
-
-
Transfer & Dry : Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean plate, avoiding the aqueous interface. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of 50:50 Water:ACN containing 0.1% FA. Vortex and inject onto the LC-MS/MS system.
Data Presentation: Method Comparison
The table below summarizes the expected performance metrics when evaluating 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine across different sample preparation techniques.
Table 2: Performance Comparison of Extraction Techniques
| Extraction Method | Mean Recovery (RE) % | Matrix Factor (MF) | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 45.2 ± 8.4 | 0.42 (Severe Suppression) | Poor | High |
| HLB Solid-Phase Extraction | 92.5 ± 3.1 | 0.96 (Negligible) | Excellent | Medium |
| Liquid-Liquid Extraction (MTBE) | 88.4 ± 4.5 | 0.91 (Minimal) | Good | Low/Medium |
Note: PPT results in unacceptable ion suppression (MF = 0.42) due to the co-elution of phosphatidylcholines, validating the necessity of the SPE or LLE workflows described above.
References
-
Bioanalytical Method Validation - Guidance for Industry | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Characterization of a New Class of Androgen Receptor Antagonists with Potential Therapeutic Application in Advanced Prostate Cancer Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL:[Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Source: LCMS.cz Application Notes URL:[Link]
Sources
improving reaction yield in the synthesis of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine. As Senior Application Scientists, our goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to overcome synthetic hurdles and optimize your reaction yields.
I. Reaction Overview: A Two-Step Approach
The synthesis of the target molecule, 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine, is typically achieved through a two-step process:
-
Suzuki-Miyaura Cross-Coupling: This initial step involves the palladium-catalyzed coupling of a suitably substituted aminopyridine with a trifluoromethylphenylboronic acid to form the C-C bond, creating the 3-arylpyridine core.
-
Nitration: The subsequent step is the regioselective nitration of the 3-aryl-2-aminopyridine intermediate to introduce the nitro group at the 5-position.
Low yields can arise from inefficiencies in either of these critical steps. This guide will dissect potential issues in both stages of the synthesis.
II. Troubleshooting Guide: Addressing Low Reaction Yield
A diminished yield of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine can be attributed to a variety of factors, from suboptimal reaction conditions to the purity of starting materials. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield in the Suzuki-Miyaura Cross-Coupling Step
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with nitrogen-containing heterocycles like pyridines can be challenging.[1][2] The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[2][3]
Potential Causes & Solutions:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical.[3] For electron-deficient pyridines, bulky and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3]
-
Base Selection: The base plays a crucial role in the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Recommendation: If using a carbonate base yields poor results, consider switching to a stronger, non-nucleophilic base like K₃PO₄. The solubility of the base can also be a factor; ensure adequate mixing.
-
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria.[5] A common solvent system for Suzuki couplings is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Recommendation: Screen different solvent systems. For instance, a 4:1 mixture of 1,4-dioxane and water is often effective.[6]
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.
-
Recommendation: Most Suzuki couplings are run at elevated temperatures (80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
| Parameter | Common Choices | Troubleshooting Tip |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd₂(dba)₃] | If yield is low, try a more active pre-catalyst or a different palladium source.[1] |
| Ligand | PPh₃, Buchwald-type ligands (SPhos, XPhos) | For challenging substrates, bulky, electron-rich ligands are often necessary.[3] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical; K₃PO₄ is often effective for heteroaryl couplings. |
| Solvent | Toluene, Dioxane, DME (often with water) | Solvent polarity can significantly affect the reaction; screen different options.[5] |
| Temperature | 80-110 °C | Ensure the temperature is high enough for the reaction to proceed but not so high as to cause degradation. |
Issue 2: Poor Regioselectivity and Low Yield in the Nitration Step
The nitration of aminopyridines can be complex, with the potential for the formation of multiple isomers and side products.[7][8] The reaction is highly exothermic and requires careful temperature control.[8]
Potential Causes & Solutions:
-
Nitrating Agent and Acid Catalyst: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The ratio of these acids is crucial.
-
Reaction Temperature: Temperature is a critical parameter in nitration reactions. Higher temperatures can lead to decreased regioselectivity and the formation of undesired byproducts.[7][8]
-
Recommendation: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent. Allow the reaction to slowly warm to room temperature while monitoring its progress.
-
-
Formation of N-Nitro and Rearranged Products: The initial site of attack by the nitronium ion (NO₂⁺) can be the exocyclic amino group, forming a nitramine intermediate. This intermediate can then rearrange to the ring-nitrated product.[9]
-
Recommendation: The rearrangement is often favored at slightly elevated temperatures after the initial low-temperature addition. Careful control of the temperature profile is key.[9]
-
-
Side Product Formation: Besides the desired 5-nitro isomer, other regioisomers (e.g., 3-nitro) and di-nitrated products can form.[7]
-
Recommendation: Optimize the reaction conditions (temperature, reaction time, and stoichiometry of the nitrating agent) to maximize the formation of the desired 5-nitro isomer. Purification by column chromatography is often necessary to separate the isomers.
-
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in the Suzuki-Miyaura coupling of aminopyridines?
A1: While several factors are important, the selection of the appropriate palladium catalyst and ligand system is often the most critical for achieving high yields in the Suzuki coupling of aminopyridines.[1][3] The electronic and steric properties of the ligand can significantly influence the catalytic activity and prevent catalyst inhibition by the basic pyridine nitrogen.[3][4]
Q2: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity for the 5-nitro product?
A2: Achieving high regioselectivity in the nitration of 3-substituted 2-aminopyridines is primarily controlled by the reaction temperature.[7][8] Maintaining a low temperature (0-10 °C) during the addition of the nitrating agent is crucial to favor nitration at the C5 position, which is electronically activated by the amino group. Higher temperatures can lead to a loss of selectivity and the formation of other isomers.
Q3: My starting 2-amino-5-nitropyridine for the Suzuki coupling is of questionable purity. How might this affect the reaction?
A3: The purity of starting materials is paramount for any chemical synthesis.[5] Impurities in your 2-amino-5-nitropyridine can act as catalyst poisons, leading to a significant decrease in the efficiency of the Suzuki coupling. It is highly recommended to purify the starting materials before use, for example, by recrystallization or column chromatography.
Q4: Can I perform the nitration step first, followed by the Suzuki coupling?
A4: While synthetically plausible, performing the nitration first to get 2-amino-5-nitropyridine and then attempting the Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid can be more challenging. The strongly electron-withdrawing nitro group deactivates the pyridine ring, making the subsequent Suzuki coupling more difficult. The presented two-step approach (Suzuki coupling followed by nitration) is generally more reliable.
Q5: What are some common issues during the workup and purification of the final product?
A5: The final product, being an aminopyridine derivative, is basic and may be soluble in acidic aqueous solutions. During an extractive workup, ensure the aqueous layer is sufficiently basic (pH > 8) to keep the product in the organic phase. Purification by column chromatography on silica gel is standard. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried flask, add the starting aminopyridine (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nitration
-
Reaction Setup: Dissolve the 3-aryl-2-aminopyridine intermediate (1.0 eq.) in concentrated sulfuric acid at 0 °C in a flask equipped with a dropping funnel.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, stir the reaction at 0-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Synthetic Pathway
Caption: The two-step synthesis of the target molecule.
V. References
-
BenchChem. (n.d.). Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization. Retrieved from
-
Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from
-
Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
-
RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Retrieved from
-
PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Retrieved from
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Retrieved from
-
PMC. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from
-
PMC. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from
-
Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros. Retrieved from
-
PMC. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from
-
PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from
-
PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from
-
ChemicalBook. (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. Retrieved from
-
Scribd. (2006). An Improved Synthesis of 5-Amino-3-Nitro. Retrieved from
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Retrieved from
-
PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry. Retrieved from
-
European Patent Office. (n.d.). Amino-trifluoromethylpyridine compound and process for preparing the same - EP 0228846 A1. Retrieved from
-
MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][7][10]naphthyridin-2(1H)- one. Retrieved from
-
ResearchGate. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 9. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for removing impurities from 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address common and complex purification challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine.
Recrystallization Issues
Question: My yield of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is significantly low after recrystallization. What are the potential causes and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue that can stem from several factors. Here's a systematic approach to diagnose and resolve the problem:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Troubleshooting:
-
Solvent Screening: If you are experiencing low yield, it is advisable to perform a small-scale solvent screen. Test a range of solvents with varying polarities. Based on the structure of your compound (a substituted nitropyridine), consider solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof. The presence of both polar (nitro, amine) and non-polar (trifluoromethylphenyl) groups suggests that a solvent mixture might provide the optimal solubility profile.[1]
-
Anti-Solvent Method: Consider a solvent-antisolvent recrystallization.[2] Dissolve your compound in a good solvent (e.g., DMSO, DMF) and then slowly add an anti-solvent (a solvent in which your compound is poorly soluble, e.g., water) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly. This technique can significantly improve recovery for compounds with challenging solubility characteristics.[2]
-
-
-
Cooling Rate: Rapid cooling of the saturated solution can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. It can also result in the product "oiling out" instead of crystallizing.
-
Troubleshooting: Allow the crystallization flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for a sufficient period (e.g., several hours to overnight) to maximize crystal formation.
-
-
Concentration of the Solution: If the initial solution is too dilute, crystallization will be incomplete, leading to low yield.
-
Troubleshooting: Before cooling, ensure you have a saturated or near-saturated solution at the boiling point of the solvent. You can achieve this by carefully evaporating some of the solvent before allowing the solution to cool.
-
Question: I am observing an oily precipitate instead of crystals during recrystallization. How can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-dissolve: Reheat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a few pure crystals of your compound, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Column Chromatography Challenges
Question: I am having difficulty separating my target compound from a closely-related impurity using column chromatography. What strategies can I employ?
Answer:
Separating structurally similar impurities is a common challenge in chromatography. The key is to exploit subtle differences in their physicochemical properties.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, it may not be optimal for all separations.
-
Alternative Phases: Consider using a different stationary phase. For aromatic and nitro-aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions.[3][4] Alumina (basic or neutral) can also be effective, especially if your impurities are acidic in nature.
-
-
Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for optimizing separation.
-
Solvent System: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradient Elution: If isocratic elution (using a constant solvent composition) is not effective, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities.
-
TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC).[5] The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from the impurity.
-
-
Sample Loading: Overloading the column is a common cause of poor separation.
-
Proper Loading: Ensure that the amount of crude material is appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. The sample should be loaded onto the column in a minimal amount of the mobile phase or a solvent in which it is highly soluble and which is a weak eluent.
-
Frequently Asked Questions (FAQs)
What are the likely impurities in the synthesis of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine?
The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Starting Materials: Unreacted starting materials such as 2-amino-5-nitropyridine or 3-(trifluoromethyl)phenylboronic acid (in a Suzuki coupling reaction).
-
Side-Products: Byproducts from the reaction, such as homocoupling products of the boronic acid.
-
Isomers: Positional isomers formed during the synthesis.
-
Over-nitrated or Under-nitrated Species: If nitration is a step in the synthesis, impurities with more than one nitro group or no nitro group might be present.
-
Nitrosamines: Given the presence of a secondary amine in the product structure and the potential use of nitrosating agents or nitrite impurities in reagents, there is a risk of forming nitrosamine impurities, which are often carcinogenic and require careful control.[6][7][8][9]
What is a recommended starting point for a column chromatography solvent system?
A good starting point for the purification of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine on a silica gel column would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the elution with TLC.
How can I effectively remove colored impurities?
Colored impurities are often highly conjugated organic molecules.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can be effective in adsorbing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter the carbon off through a pad of celite. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: Column chromatography is generally very effective at removing colored impurities, as they often have different polarities from the target compound.
What is the best way to dry the purified product?
After purification, the product should be dried thoroughly to remove any residual solvents.
-
Vacuum Oven: The most effective method is to dry the product in a vacuum oven at a temperature well below its melting point. This will efficiently remove volatile organic solvents.
-
Desiccator: For smaller quantities, drying in a desiccator over a drying agent like phosphorus pentoxide or anhydrous calcium sulfate is also a good option.
Experimental Protocols
Protocol 1: Recrystallization using a Solvent-Antisolvent System
-
Dissolve the crude 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine in a minimum amount of a "good" solvent (e.g., hot ethyl acetate or acetone) in an Erlenmeyer flask.
-
While the solution is still warm, slowly add a "poor" solvent (an anti-solvent, e.g., hexane or water) dropwise with swirling until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few drops of the "good" solvent back into the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, low-polarity mobile phase. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica. Add another layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica gel bed.
-
Elute the Column: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to force the mobile phase through the column at a steady rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of Purification Workflow
Caption: Decision workflow for selecting the appropriate purification technique.
Data Summary
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups (nitro and amine) of the solute.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group.[1] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The phenyl group of the solute can interact favorably with aromatic solvents through π-stacking interactions.[1] |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can solvate a wide range of organic compounds. |
| Nonpolar | Hexane, Heptane | Low | Likely to be good anti-solvents. |
References
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
-
Column Chromatography - Magritek. (URL: [Link])
-
Supporting information - The Royal Society of Chemistry. (URL: [Link])
-
Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. (URL: [Link])
-
Amino-trifluoromethylpyridine compound and process for preparing the same - European Patent Office - EP 0228846 A1. (URL: [Link])
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (URL: [Link])
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. (URL: [Link])
-
A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI. (URL: [Link])
-
A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs) - RSIS International. (URL: [Link])
-
A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. (URL: [Link])
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed. (URL: [Link])
-
Solvent-dependent amplification of chirality in assemblies of porphyrin trimers based on benzene tricarboxamide Contents: - The Royal Society of Chemistry. (URL: [Link])
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - Semantic Scholar. (URL: [Link])
- RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine. (URL: )
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC. (URL: [Link])
-
NitropyridineS. 9*. Synthesis of substituted 3-amino-5-nitropyridines | Request PDF. (URL: [Link])
-
Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Discovery of 5-Nitro- N -(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance | Request PDF - ResearchGate. (URL: [Link])
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (URL: [Link])
-
Workflows for Quality risk management of nitrosamine risks in medicines - Efpia. (URL: [Link])
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (URL: [Link])
-
MSDS of 5-(Trifluoromethyl)pyridin-3-amine - Capot Chemical. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. magritek.com [magritek.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. efpia.eu [efpia.eu]
resolving HPLC peak tailing issues for 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Target Analyte: 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic challenges with complex aminopyridine derivatives.
Analyte Profiling & Mechanistic Causality
To resolve peak tailing, we must first understand the structural causality of the analyte. 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine presents a severe chromatographic challenge due to its dual-nature chemical profile:
-
Primary Retention (Hydrophobic): The highly lipophilic 3-(trifluoromethyl)phenyl group drives strong primary partitioning into the C18/C8 alkyl chains of the stationary phase.
-
Secondary Retention (Ion-Exchange): The molecule contains a basic 2-aminopyridine core. In reversed-phase HPLC, the primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[1]. The basic exocyclic amine and pyridine nitrogen undergo parasitic ion-exchange interactions with ionized residual silanol groups (Si-O⁻) residing on the silica support surface[1][2].
Because desorption from these active silanol sites is kinetically slower than hydrophobic partitioning, the trailing edge of the peak elongates, resulting in an Asymmetry Factor ( As ) greater than 1.5.
Dual-retention mechanism causing peak tailing in basic aminopyridine derivatives.
Diagnostic & Troubleshooting Workflow
Do not blindly adjust mobile phases. Use the following logical decision tree to isolate whether your tailing is a physical system failure or a chemical interaction.
Diagnostic workflow for resolving HPLC peak tailing of aminopyridines.
Step-by-Step Optimization Protocols
Protocol A: System Self-Validation (The Neutral Marker Test)
Before altering chemistry, you must prove the column bed is intact.
-
Preparation: Prepare a 10 µg/mL solution of a neutral, non-ionizable marker (e.g., Toluene or Uracil) in the starting mobile phase.
-
Execution: Inject the neutral marker under your current gradient conditions.
-
Self-Validation: Calculate the Asymmetry factor ( As ). If the neutral marker yields As > 1.5, your issue is physical (e.g., a void at the head of the column, blocked frit, or extra-column dead volume)[3]. If the neutral marker is perfectly symmetrical ( As ~ 1.0) but your aminopyridine tails, proceed to Protocol B.
Protocol B: Mobile Phase pH Suppression & Buffer Control
Free silanols on silica surfaces are highly acidic. By lowering the mobile phase pH below 3.0, residual silanols are fully protonated (Si-OH), neutralizing their negative charge and eliminating the ion-exchange mechanism[1].
-
Buffer Selection: Prepare an aqueous mobile phase using 50 mM Potassium Phosphate (for UV) or Ammonium Formate (for MS). A high buffer concentration (>20 mM) is critical to control the pH at the micro-environment of the silica surface[4].
-
pH Adjustment: Adjust the aqueous phase pH to 2.5 using Phosphoric Acid or Formic Acid.
-
Self-Validation: Inject the aminopyridine analyte. If As drops from >2.0 to <1.5, the primary secondary interaction was successfully neutralized.
Protocol C: Stationary Phase Shielding (Column Chemistry)
Standard end-capping only reduces unreacted silanols by approximately 50% due to steric hindrance[1]. For highly basic molecules, standard Type-A or Type-B C18 columns often fail regardless of pH.
-
Column Selection: Replace the standard C18 column with a Polar-Embedded Phase (EPG) or a Charged Surface Hybrid (CSH) column. EPG phases incorporate a localized polar shield (e.g., amide or urea groups) that repels basic analytes from the silica surface[5].
-
Execution: Run the separation using a standard 0.1% Formic Acid in Water/Acetonitrile gradient.
-
Self-Validation: Compare the USP tailing factor against the legacy C18 column. EPG phases typically restore Gaussian peak shapes for aminopyridines without requiring complex, system-contaminating mobile phase additives[5].
Quantitative Data: Peak Asymmetry Mitigation
The following table summarizes expected chromatographic behavior for 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine across various mitigation strategies.
| Column Chemistry | Mobile Phase Additive | pH | Dominant Retention Mechanism | Typical Asymmetry ( As ) | LC-MS Compatibility |
| Standard C18 (Type A) | None | 6.5 | Hydrophobic + Strong Ion-Exchange | > 2.5 (Severe Tailing) | Yes |
| Standard C18 (Type B) | 50 mM Phosphate | 2.5 | Hydrophobic + Weak Ion-Exchange | 1.4 - 1.8 (Moderate) | No (Phosphate salts) |
| Standard C18 (Type B) | 10 mM Triethylamine (TEA) | 3.0 | Hydrophobic (Silanols blocked) | 1.1 - 1.3 (Excellent) | Poor (Ion Suppression) |
| Polar-Embedded (EPG) | 0.1% Formic Acid | 2.8 | Hydrophobic + Shielded Surface | 1.0 - 1.2 (Ideal) | Yes (Optimal) |
Frequently Asked Questions (FAQs)
Q: I lowered the pH to 2.5, but my peak is still tailing. What is the next logical step? A: If pH suppression fails, the analyte is likely interacting with trace metal impurities (iron/aluminum) in the silica matrix, which act as strong electron-withdrawing sites that exacerbate silanol acidity[2]. Switch from an older Type-A silica column to a high-purity Type-B silica column, or utilize a polar-embedded (EPG) stationary phase designed specifically for basic compounds[5].
Q: Can I use Triethylamine (TEA) to block silanols if I am using an LC-MS detector? A: It is highly discouraged. While TEA is an excellent competing base that selectively saturates highly active free silanols, it causes severe ion suppression in electrospray ionization (ESI) and permanently contaminates the MS source. For LC-MS workflows, rely on advanced column chemistry (e.g., CSH columns) and volatile buffers rather than amine modifiers.
Q: Why does the choice of organic modifier (Methanol vs. Acetonitrile) affect the tailing of my aminopyridine? A: Acetonitrile is aprotic, whereas methanol is protic. Methanol can hydrogen-bond with unreacted silanols on the stationary phase, providing a mild secondary masking effect that acetonitrile cannot provide. If you are locked into a standard C18 column and experiencing moderate tailing in acetonitrile, switching the organic modifier to methanol can sometimes improve peak symmetry[3].
References
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc.
- Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks.
- Chromatography Online. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices.
Sources
minimizing unwanted side products during 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine synthesis
Welcome to the dedicated technical support guide for the synthesis of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The inherent functionalities of the target molecule—a sterically hindered 2-aminopyridine scaffold, an electron-withdrawing nitro group, and a trifluoromethylphenyl moiety—present unique challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and minimize the formation of unwanted side products, thereby improving yield and purity.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and effective method for constructing the C-C bond in the target molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves coupling a halogenated 2-amino-5-nitropyridine with 3-(trifluoromethyl)phenylboronic acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter. The causality behind each recommendation is explained to empower you to make informed decisions in your experimental design.
Q1: My reaction shows low or no conversion. What are the primary culprits?
Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Aryl halides bearing amino groups, like 5-Nitro-3-bromopyridin-2-amine, are known to be challenging substrates.
-
Catalyst Inhibition: The most probable cause is the inhibition of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[1][2][3]
-
Inactive Catalyst: The palladium(0) active species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strictly inert atmosphere can lead to the oxidation and deactivation of the catalyst.[4]
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture. Similarly, the purity of your base and the dryness of your solvent are critical.
Solution Pathway:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Employ bulky, electron-rich biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These ligands create a sterically hindered environment around the palladium center, which favors the desired reductive elimination over catalyst inhibition.[3]
-
Ensure Inert Conditions: Rigorously degas your solvent(s) using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[4]
-
Use High-Purity Reagents: Use a fresh bottle of 3-(trifluoromethyl)phenylboronic acid or verify the purity of your existing stock. Ensure your base is anhydrous and your solvents are of high purity and appropriately dried.
Q2: My main impurity has the mass of 3-(trifluoromethyl)benzene. What is this side reaction and how can I stop it?
This byproduct results from a common side reaction known as protodeboronation , where the boronic acid C-B bond is cleaved and replaced by a C-H bond.[4][5] This is particularly prevalent with electron-deficient arylboronic acids, such as the one used in this synthesis, and can be exacerbated by high temperatures and the presence of water.[5]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for any loss to this side reaction.[3]
-
Choice of Base: Avoid overly strong or nucleophilic bases that can promote this pathway. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior to stronger organic bases in minimizing protodeboronation.[1][2]
-
Temperature Management: Do not overheat the reaction. While heat is required, excessive temperatures can accelerate the rate of protodeboronation. Aim for the lowest temperature that provides a reasonable reaction rate (typically in the 80–100 °C range).
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction (e.g., in solvent systems like dioxane/water), excess water can drive this side reaction. Use anhydrous solvents and carefully control the amount of water if it's used as a co-solvent.[2]
Q3: I'm observing a significant amount of 5-nitropyridin-2-amine in my crude product. What causes this dehalogenation?
The formation of 5-nitropyridin-2-amine indicates a hydrodehalogenation side reaction, where the bromine or chlorine atom on your starting material is replaced by a hydrogen atom.[2] This reductive process can compete with the desired cross-coupling pathway.
Suppression Tactics:
-
Ligand and Catalyst System: An efficient catalyst system that promotes rapid oxidative addition and subsequent steps in the catalytic cycle will outcompete the dehalogenation pathway. Again, bulky, electron-rich ligands are beneficial here.
-
Base Selection: Certain bases can facilitate this side reaction. It is advisable to screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to identify one that minimizes this byproduct.
-
Hydrogen Source Control: The hydrogen atom can come from trace water, the solvent, or even the amine itself under certain conditions. Ensuring anhydrous conditions (where appropriate for the chosen method) and selecting a stable solvent can help.
Q4: My TLC/LC-MS shows a high molecular weight impurity corresponding to a dimer of my boronic acid. How do I prevent this?
This byproduct arises from the homocoupling of the boronic acid, forming 3,3'-bis(trifluoromethyl)biphenyl. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or when the transmetalation step is slow.[2][4]
Preventative Measures:
-
Strictly Anaerobic Conditions: As with catalyst deactivation, the most effective way to prevent homocoupling is to meticulously remove all oxygen from the reaction system.[2]
-
Efficient Transmetalation: Ensure the chosen base is effective at activating the boronic acid for the transmetalation step. A base screen is often a valuable optimization step.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the probability of homocoupling.
Frequently Asked Questions (FAQs)
Q: Should I protect the 2-amino group before the coupling reaction?
A: This is a valid strategy, particularly if catalyst inhibition is severe and cannot be overcome by ligand selection. Protecting the amine as an acetamide can improve both solubility and reactivity by preventing its coordination to the palladium center.[1][3] However, this adds two steps to your synthesis (protection and deprotection), which may not be ideal. Recommendation: First, attempt the reaction with an unprotected amine using a robust catalyst system (e.g., a Buchwald G3 or G4 precatalyst with SPhos or XPhos). If yields remain low, a protection strategy is a logical next step.
Q: What is a reliable starting point for reaction conditions?
A: A well-established starting point for this type of challenging Suzuki coupling is as follows:
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-Nitro-3-bromopyridin-2-amine (1.0 equiv.) | Bromo-pyridines are generally more reactive than chloro-pyridines.[6] |
| Boronic Acid | 3-(Trifluoromethyl)phenylboronic acid (1.2-1.5 equiv.) | Excess nucleophile compensates for potential protodeboronation.[3] |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) + XPhos (4-10 mol%) or XPhos Pd G3 (2-5 mol%) | Bulky, electron-rich ligands are crucial for this substrate.[3] |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.) | Moderately strong inorganic bases minimize side reactions.[1][2] |
| Solvent | Degassed 1,4-Dioxane/Water (4:1) or Toluene/Water | Aprotic/aqueous mixture aids solubility and catalyst turnover.[1][3] |
| Temperature | 85-100 °C | Balances reaction rate against thermal degradation and side reactions. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation and boronic acid homocoupling.[4] |
Q: How can I effectively purify the final product from unreacted starting materials and byproducts?
A: Column chromatography on silica gel is the standard method. Given the polarity of the aminopyridine and the nitro group, a solvent system such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol is typically effective. It is crucial to first identify your major byproducts by LC-MS to ensure your chosen solvent system provides adequate separation.
Visualizing the Reaction and Troubleshooting
To better understand the process, the following diagrams illustrate the key reaction pathway and a logical workflow for troubleshooting.
Caption: Suzuki catalytic cycle and key side reactions.
Caption: A logical workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized based on your specific results.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Nitro-3-bromopyridin-2-amine (1.0 equiv.), 3-(trifluoromethyl)phenylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 3 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to make a ~0.1 M solution with respect to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available from: [Link]
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Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
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ResearchGate. Coupling outcomes for pyridines. Available from: [Link]
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Iqbal, M. A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]
-
PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available from: [Link]
- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
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Krulc, M. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Bardaweel, S. K. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. Available from: [Link]
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ResearchGate. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Al-dujaili, A. H. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available from: [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
Nolan, S. P. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]
-
Schroeder, C. M. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Lee, D. L. et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]
-
Fall, Y. et al. (2015). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Khan, K. M. et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available from: [Link]
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ResearchGate. CHAPTER 2 SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]
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Gordeeva, E. A. et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]
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MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]
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EFPIA. Workflows for Quality risk management of nitrosamine risks in medicines. Available from: [Link]
-
European Patent Office. Amino-trifluoromethylpyridine compound and process for preparing the same. Available from: [Link]
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handling light and moisture sensitivity of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Welcome to the technical support resource for 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Given its novel potential as an androgen receptor antagonist, maintaining its chemical fidelity is paramount for reproducible and accurate results.[1] This document provides in-depth answers to common handling questions, troubleshooting advice, and validated protocols based on the chemical nature of its functional groups.
Quick Reference: Compound Properties & Handling
For immediate reference, the key characteristics and handling recommendations are summarized below.
| Parameter | Recommendation | Rationale & Citation |
| Chemical Structure | 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine | A substituted aminopyridine containing nitroaromatic and trifluoromethylphenyl moieties. |
| Primary Sensitivities | Photodegradation and Hydrolysis | Nitroaromatic compounds are susceptible to photolysis.[2][3] Amine and trifluoromethyl groups can be prone to hydrolysis under certain conditions.[4][5] |
| Appearance | Typically a yellow or off-white solid | A significant color change (e.g., to brown or orange) may indicate degradation. |
| Storage (Solid) | -20°C , in a tightly sealed, amber glass vial, under an inert atmosphere (Argon or Nitrogen). | Cool, dry, dark, and oxygen-free conditions minimize both photodegradation and moisture-related hydrolysis.[6][7] |
| Storage (Solution) | -80°C for long-term; -20°C for short-term (≤ 1 week). Use amber vials and prepare fresh for critical experiments. | Frozen solutions slow degradation kinetics. Avoid repeated freeze-thaw cycles. |
| Recommended Solvents | Anhydrous DMSO, DMF, or Acetonitrile | Ensure solvents are high-purity and anhydrous to prevent introducing water. |
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: Why has my solid compound changed color from light yellow to a darker orange/brown?
A1: This is a strong indicator of degradation. The most likely cause is exposure to light and/or air. The nitroaromatic group is a chromophore and is susceptible to photodegradation, which can lead to the formation of colored byproducts.[3][8] Additionally, the aminopyridine moiety can undergo slow oxidation when exposed to atmospheric oxygen, also resulting in colored impurities. To prevent this, always store the solid compound in an amber vial, preferably in a desiccator or under an inert atmosphere, at the recommended low temperature.[6][9]
Q2: What are the ideal conditions for storing stock solutions?
A2: Stock solutions should be stored at -20°C for short-term use (days) and -80°C for long-term storage (weeks to months). Use amber, airtight vials to protect from light and prevent solvent evaporation or moisture absorption. It is critical to minimize the number of freeze-thaw cycles. We recommend aliquoting the stock solution into smaller, single-use volumes to preserve the integrity of the main stock.
Q3: Is it necessary to handle this compound under an inert atmosphere?
A3: While not strictly required for brief handling in a solid state, it is highly recommended, especially when preparing solutions or storing the compound for extended periods. The 2-amino group on the pyridine ring can be susceptible to oxidation.[10] Working in a glove box or using a stream of argon or nitrogen to blanket the compound and its solutions will displace oxygen and moisture, providing the best protection against degradation.[11]
Experimental & Troubleshooting
Q4: I'm seeing inconsistent results in my cell-based assays. Could compound instability be the cause?
A4: Absolutely. If the compound degrades in your culture medium, its effective concentration will decrease over the incubation period, leading to poor reproducibility. This can be caused by both light exposure in the incubator/hood and hydrolysis in the aqueous medium.
-
Troubleshooting Steps:
-
Prepare Fresh: Prepare working solutions immediately before adding them to your assay.
-
Minimize Light Exposure: Protect your plates from ambient light by covering them with foil.
-
Run a Control: Incubate the compound in your cell culture medium (without cells) for the duration of your experiment. Afterwards, analyze the medium using HPLC or LC-MS to quantify the remaining parent compound. This will reveal its stability under your specific assay conditions.[12]
-
Q5: What signs of degradation should I look for on an analytical chromatogram (HPLC/LC-MS)?
A5: When analyzing your sample, you should look for:
-
Appearance of New Peaks: The most obvious sign is the emergence of new peaks, typically with different retention times than the parent compound.
-
Decrease in Parent Peak Area: A corresponding decrease in the peak area/height of the active compound indicates it is being consumed.
-
Changes in Peak Shape: Tailing or fronting of the parent peak can sometimes indicate the presence of co-eluting impurities.
For robust analysis, a stability-indicating method should be used, which is capable of resolving the parent compound from its potential degradation products.[13]
Q6: Can the trifluoromethyl (-CF3) group hydrolyze?
A6: While the C-F bond is very strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid (-COOH) under harsh conditions, such as strong acids or bases, often with heating.[4][14] Under typical physiological pH and temperature conditions used in biological assays, this is a much slower and less probable degradation pathway compared to photodegradation of the nitro group or oxidation of the amine group. However, it should be considered during forced degradation studies or if the compound is exposed to extreme pH.[15]
Visualized Workflows and Degradation Pathways
Recommended Handling Workflow
This workflow outlines the critical steps to maintain compound integrity from receipt to experimental use.
Caption: Recommended workflow for handling 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine.
Potential Degradation Pathways
This diagram illustrates the primary degradation mechanisms based on the compound's functional groups.
Caption: Potential light and moisture-induced degradation pathways.
Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in anhydrous DMSO.
-
Preparation:
-
Allow the sealed vial of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Work in a fume hood with subdued lighting. For best practice, use a glove box backfilled with nitrogen or argon.
-
-
Weighing:
-
Tare a clean, dry amber glass vial on an analytical balance.
-
Quickly transfer the desired amount of solid into the vial and record the exact weight. (Molecular Weight can be calculated for precise measurements).
-
Seal the vial immediately.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Example Calculation: For 3.0 mg of compound (MW ≈ 299.2 g/mol ), you would add 1.00 mL of anhydrous DMSO.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Dissolution & Storage:
-
Vortex the solution gently until the solid is completely dissolved. Brief sonication in a water bath can be used if necessary. Keep the vial wrapped in foil during this process to protect it from light.
-
Parafilm the cap to ensure an airtight seal.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store immediately at -20°C or -80°C as required.
-
SOP 2: Protocol for a Basic Forced Degradation Study
This procedure helps to understand the compound's stability under stress conditions. A validated HPLC or LC-MS/MS method is required to analyze the results.[16][17]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Divide this solution into five amber vials (for dark controls) and five clear glass vials (for photostability testing), with each vial containing 1 mL.
-
-
Stress Conditions (Treat and Incubate for 24 hours at 40°C):
-
Acid Hydrolysis: To one amber vial, add 100 µL of 1 M HCl.
-
Base Hydrolysis: To one amber vial, add 100 µL of 1 M NaOH.
-
Oxidative Degradation: To one amber vial, add 100 µL of 3% H₂O₂.
-
Thermal Degradation: Place one amber vial directly in the 40°C incubator.
-
Photodegradation: Place one clear vial in a photostability chamber (or expose to consistent, strong laboratory light) at ambient temperature. Keep an identical clear vial wrapped in foil as a dark control.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples, including an untreated control (T=0), by HPLC or LC-MS.
-
Compare the chromatograms to identify the percentage of degradation and the formation of any new peaks under each condition. This will definitively identify whether the compound is more sensitive to acid, base, oxidation, or light.[18]
-
References
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Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology - ACS Publications. [Link]
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Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology - ACS Publications. [Link]
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Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]
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Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. [Link]
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Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters - ACS Publications. [Link]
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Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]
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Analytical Methods for Determination of 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene in various media. Agency for Toxic Substances and Disease Registry. [Link]
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Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. [Link]
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Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology - ACS Publications. [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
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Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. National Center for Biotechnology Information. [Link]
- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
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A simple and sensitive LC-MS/MS method for trace analysis of 15 nitroaromatic compounds as genotoxic impurities in active pharmaceutical ingredients. Royal Society of Chemistry. [Link]
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PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
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A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. ResearchGate. [Link]
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MSDS of 5-(Trifluoromethyl)pyridin-3-amine. Capot Chemical. [Link]
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Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. [Link]
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Analysis of nitrofuran metabolites in food by high-performance liquid chromatography with tandem mass spectrometry detection. PubMed. [Link]
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3-Chloro-5-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. [Link]
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5-nitro-3-(trifluoromethyl)pyridin-2-ol. PubChem. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
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Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. [Link]
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Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology - ACS Publications. [Link]
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Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research. [Link]
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5-[3-(trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride Safety Data Sheet. NextSDS. [Link]
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Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]
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Light-induced modification of a carboxylic acid with an aminocyclopropenone. Kanazawa University. [Link]
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Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. Technology Networks. [Link]
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The effect of humidity on sensitivity of amine detection in ion mobility spectrometry. PubMed. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
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Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Publishing. [Link]
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comparative in vitro efficacy of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine analogs
A Comparative Guide to the In Vitro Efficacy of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine Analogs in Prostate Cancer Models
As researchers navigating the complex landscape of castration-resistant prostate cancer (CRPC), we frequently encounter the clinical limitations of second-generation antiandrogens like Enzalutamide (Enz) and Apalutamide. The primary driver of this resistance is the emergence of point mutations within the androgen receptor (AR) ligand-binding domain (LBD)—specifically F877L, T878A, and W742C—which paradoxically convert these antagonists into AR agonists.
To overcome this, recent structure-based virtual screening and molecular dynamics optimizations have identified a novel class of pure AR antagonists. Chief among these is 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (designated as EF2) and its structural analog EL15 [1].
In this guide, I will objectively compare the in vitro efficacy, binding kinetics, and mechanistic behavior of EF2 and EL15 against clinical standards (Enzalutamide and Darolutamide), providing you with the necessary experimental frameworks to validate these compounds in your own drug development pipelines.
Mechanistic Overview: Targeting the AR Axis
Unlike Enzalutamide, which loses its antagonistic conformation in the presence of LBD mutations, EF2 directly targets the AR ligand-binding pocket (LBP) and maintains a stable inhibitory conformation across both wild-type and mutant variants [1]. By competitively displacing androgens (e.g., DHT), EF2 disrupts the critical N/C-terminal interactions required for AR homodimerization. This blockade halts subsequent nuclear translocation and the transcription of downstream survival genes, such as Prostate-Specific Antigen (PSA/KLK3).
Mechanism of AR inhibition by EF2 vs. Enzalutamide in prostate cancer cells.
Comparative In Vitro Efficacy Data
To establish a baseline for compound selection, we must look at the quantitative performance of these analogs across three critical dimensions: baseline wild-type inhibition, mutant AR antagonism, and functional anti-proliferative activity.
Table 1: Wild-Type AR Binding & Transcriptional Inhibition
While Enzalutamide exhibits a slightly higher baseline affinity for wild-type AR, EF2 demonstrates highly competitive binding and robust transcriptional inhibition, making it a viable lead compound [2].
| Compound | AR Competitive Binding IC₅₀ (µM) | AR Transcriptional Inhibition IC₅₀ (µM) | PSA Secretion Inhibition IC₅₀ (µM) |
| EF2 | 4.79 | 0.30 | 0.72 |
| EL15 | 8.53 | 0.94 | 1.50 |
| Enzalutamide (Enz) | 2.10 | 0.14 | 0.14 |
Table 2: Efficacy Against Clinically Relevant AR Mutants
The true value of the 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine scaffold lies in its resistance profile. Enzalutamide acts as an agonist against F877L and T878A mutations. In contrast, EF2 fully antagonizes these variants, performing comparably to Darolutamide (Daro) [1].
| Compound | AR_F877L IC₅₀ (µM) | AR_F877L/T878A IC₅₀ (µM) | AR_W742C IC₅₀ (µM) |
| EF2 | 0.124 | 0.659 | 0.985 |
| EL15 | 1.522 | 0.429 | 0.411 |
| Darolutamide (Daro) | 0.060 | 0.696 | N/A |
| Enzalutamide (Enz) | Agonist | Agonist | 0.401 |
Table 3: Anti-Proliferative Activity in PCa Cell Lines
Functional translation of this antagonism is evident in cell viability assays. EF2 significantly outperforms Enzalutamide in suppressing the proliferation of both androgen-dependent (LNCaP) and androgen-independent (C4-2B) prostate cancer cell lines[3].
| Cell Line (Characteristics) | EF2 IC₅₀ (µM) | Enzalutamide IC₅₀ (µM) |
| LNCaP (Androgen-dependent, AR+) | 3.39 | 8.61 |
| C4-2B (Androgen-independent, AR+) | 17.43 | 60.51 |
Experimental Protocols: Self-Validating Workflows
To ensure high-fidelity data reproduction, the following methodologies are designed as self-validating systems. As an application scientist, I emphasize that understanding the causality behind these steps is just as critical as the execution.
Protocol 1: AR Transcriptional Activity & Endogenous PSA Secretion Assay
Purpose: To quantify the ability of EF2/EL15 to block AR-driven gene expression. Causality & Validation: By utilizing an LNCaP cell line stably transfected with an eGFP reporter driven by an AR-responsive promoter, we establish a real-time, non-destructive readout. Crucially, coupling this with a parallel cell viability assay (e.g., MTT or CellTiter-Glo) creates a self-validating system. It ensures that any observed reduction in GFP fluorescence or PSA secretion is genuinely due to targeted AR antagonism, rather than non-specific compound cytotoxicity.
Step-by-Step Methodology:
-
Androgen Deprivation: Seed LNCaP-eGFP cells in phenol red-free RPMI 1640 supplemented with 5% charcoal-stripped FBS (csFBS) for 48 hours. Rationale: Phenol red has weak estrogenic/androgenic activity, and standard FBS contains endogenous hormones. Deprivation establishes a clean baseline.
-
Compound Pre-treatment: Treat cells with serial dilutions of EF2, EL15, or Enz (ranging from 0.1 to 30 µM) for 1 hour. Rationale: Pre-incubation allows the antagonist to occupy the AR LBP before the high-affinity natural ligand is introduced.
-
Stimulation: Spike the media with 1 nM Dihydrotestosterone (DHT) to stimulate AR activation. Incubate for 72 hours.
-
Dual Readout:
-
Measure eGFP fluorescence (Ex 488 nm / Em 510 nm) using a microplate reader.
-
Perform an MTT assay on the same plate to normalize fluorescence against viable cell mass.
-
-
PSA Quantification: Collect the supernatant and quantify secreted PSA levels using a standard human PSA ELISA kit. Rationale: Correlating the artificial reporter (eGFP) with an endogenous physiological target (PSA) confirms the biological relevance of the blockade.
Protocol 2: Mammalian Two-Hybrid Assay for AR N/C Interaction
Purpose: To mechanically confirm that EF2 prevents AR homodimerization. Causality & Validation: AR activation is mechanically dependent on the interaction between its N-terminal domain (NTD) and C-terminal LBD. To isolate this specific interaction from upstream signaling noise, we utilize an AR-null PC3 cell line. This prevents endogenous AR from sequestering the ligand or forming heterodimers, ensuring the luminescent readout is a direct, unadulterated measure of the exogenous N/C interaction.
Step-by-Step Methodology:
-
Transfection: Seed PC3 cells (AR-null) in 24-well plates. Co-transfect with three plasmids using Lipofectamine 3000: a GAL4-AR-LBD bait, a VP16-AR-NTD prey, and a Gal4-luciferase reporter plasmid.
-
Recovery & Treatment: After 24 hours of transfection, replace the media with csFBS-supplemented media containing 10 nM DHT, with or without 1 µM of the test compound (EF2 or Enz).
-
Luminescence Detection: Incubate for 24 hours, lyse the cells, and add luciferin substrate. Measure luminescence. A significant reduction in signal directly indicates that the antagonist has successfully disrupted the physical N/C interaction required for AR dimerization.
Conclusion
For drug development professionals targeting antiandrogen-resistant CRPC, the 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine scaffold represents a significant structural leap. While Enzalutamide remains a potent inhibitor of wild-type AR, its vulnerability to F877L and T878A mutations severely limits its long-term clinical utility. EF2 and EL15 bypass this limitation by acting as pure antagonists, effectively blocking N/C interactions and nuclear translocation across a broad spectrum of clinical AR variants.
References
-
Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance Source: Journal of Medicinal Chemistry, 2024 URL:[Link]
Validating the Chemical Purity of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine: A Comparative Analytical Guide
The compound 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is a highly functionalized biaryl system, characterized by an aminopyridine core, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethylphenyl moiety. In pharmaceutical development, validating the chemical purity of such complex intermediates is critical. The presence of closely related structural isomers and des-fluoro impurities demands analytical strategies that go beyond traditional hydrophobic retention.
This guide provides an objective comparison of modern analytical methodologies for batch release, aligning with the latest ICH Q2(R2) guidelines for analytical procedure validation[1][2].
The Analytical Challenge & Mechanistic Causality
Standard C18 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies almost exclusively on dispersive (hydrophobic) forces. For highly polarizable, fluorinated molecules like our target compound, C18 phases often fail to resolve positional isomers (e.g., 2-trifluoromethyl vs. 3-trifluoromethyl variants) because their partition coefficients ( logP ) are nearly identical.
To achieve true specificity, we must exploit the molecule's electronic and spatial properties:
-
Pentafluorophenyl (PFP) Stationary Phases: PFP columns provide orthogonal selectivity compared to C18. The electron-deficient perfluorinated ring engages in π−π interactions with the analyte's aromatic systems, while the C-F bonds participate in strong dipole-dipole interactions[3]. Furthermore, the rigid planar structure of the PFP ligand offers exceptional shape selectivity, effectively separating steric isomers that co-elute on aliphatic chains[4].
-
Quantitative NMR (qNMR): While chromatography provides relative purity (assuming equal UV response factors for all impurities), qNMR delivers absolute mass fraction purity. Because the NMR signal integral is directly proportional to the number of resonant nuclei, qNMR eliminates the need for an identical, highly purified reference standard of the target molecule[5][6].
Orthogonal separation mechanisms of PFP columns for fluorinated analytes.
Comparative Performance of Analytical Strategies
The following table summarizes the quantitative performance of three distinct analytical approaches for validating the purity of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine.
| Parameter | RP-HPLC-UV (C18 Phase) | RP-HPLC-UV (PFP Phase) | 1H qNMR (Absolute Purity) |
| Primary Mechanism | Hydrophobic dispersion | π−π , Dipole, Shape selectivity | Nuclear magnetic resonance |
| Isomer Resolution (Rs) | <1.2 (Co-elution risk) | >2.5 (Baseline resolution) | N/A (Spectral separation) |
| Reference Standard | Required (Identical API) | Required (Identical API) | Not Required (Uses generic IS) |
| Purity Output | Relative Area % | Relative Area % | Absolute Mass % |
| Typical Run Time | 15 - 20 minutes | 15 - 20 minutes | 5 - 10 minutes (per scan set) |
| LOD / LOQ | 0.05% / 0.1% | 0.02% / 0.05% | ~0.5% / 1.0% |
Self-Validating Experimental Protocols
To ensure scientific integrity and compliance with ICH Q2(R2) lifecycle management[1][2], the following protocols are designed as self-validating systems.
Protocol A: Chromatographic Purity via RP-HPLC (PFP Phase)
This method is optimized for the detection of trace process impurities and degradation products.
1. System Preparation & Causality:
-
Column: Phenomenex Luna PFP or Waters Acquity UPLC HSS PFP (100 mm × 2.1 mm, 1.8 µm)[3]. Rationale: The high surface area and perfluorinated ligand maximize dipole interactions with the -CF3 group.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acidic pH suppresses the ionization of the 2-amino group ( pKa ~ 6-7), preventing peak tailing caused by secondary interactions with residual silanols.
2. Self-Validating System Suitability Test (SST): Before analyzing the batch, inject a resolution mixture containing the target API and a known positional isomer spike (e.g., 2-(trifluoromethyl)phenyl analog).
-
Acceptance Criteria: Resolution ( Rs ) ≥2.0 , Tailing Factor ( Tf ) ≤1.5 , and Relative Standard Deviation (RSD) of peak area ≤2.0% over 5 replicate injections. If the system fails SST, the run is aborted, ensuring no false purity data is generated.
3. Execution:
-
Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.4 mL/min.
-
Monitor UV absorbance at 254 nm and 280 nm.
-
Inject a blank (diluent only) to confirm no carryover, followed by the batch samples.
Protocol B: Absolute Purity via 1H qNMR
qNMR is utilized to establish the absolute mass fraction of the batch, serving as a primary reference method that does not rely on UV chromophore equivalence[5][6].
1. Sample Preparation:
-
Accurately weigh ~10 mg of the API batch and ~5 mg of a NIST-traceable Internal Standard (IS) using a microbalance.
-
IS Selection: Maleic acid ( >99.9% purity). Rationale: Maleic acid produces a sharp, distinct singlet at ~6.2 ppm in DMSO-d6, which does not overlap with the aromatic protons (7.0 - 9.0 ppm) of the target pyridine/phenyl rings.
-
Dissolve completely in 0.6 mL of DMSO-d6.
2. Instrument Parameters & Causality:
-
Relaxation Delay (D1): Set to ≥5×T1 (longitudinal relaxation time of the slowest relaxing proton). Rationale: If protons are pulsed before fully relaxing to equilibrium, the signal intensity is artificially truncated. A delay of 5×T1 guarantees >99.3% relaxation, making the quantification mathematically absolute.
-
Pulse Angle: 90° for maximum signal-to-noise ratio.
-
Scans (NS): Minimum of 64 to ensure the Signal-to-Noise (S/N) ratio of the analyte peaks is >250:1 .
3. Calculation: Calculate the absolute purity ( Px ) using the integral ratio of the isolated target proton (e.g., the pyridine proton at position 4 or 6) against the IS proton, adjusting for molecular weight and number of nuclei.
Multi-Tier Validation Workflow
To meet regulatory standards, a combined approach utilizing LC-MS for structural identification, PFP-HPLC for relative impurity profiling, and qNMR for absolute quantification is recommended.
Multi-tier purity validation workflow for API batch release.
References
-
Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: patsnap.com URL:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained Source: resolvemass.ca URL:[Link]
-
Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples Source: mdpi.com URL:[Link]
-
High Affinity Radiopharmaceuticals Based Upon Lansoprazole for PET Imaging of Aggregated Tau in Alzheimer's Disease Source: nih.gov URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. mdpi.com [mdpi.com]
- 4. High Affinity Radiopharmaceuticals Based Upon Lansoprazole for PET Imaging of Aggregated Tau in Alzheimer’s Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. resolvemass.ca [resolvemass.ca]
benchmarking 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine against standard kinase inhibitors
Benchmarking 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine Against Standard Kinase Inhibitors: A Comprehensive Evaluation Guide
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, evaluating emerging chemotypes requires looking beyond basic potency to understand the structural causality of target engagement. The compound 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine (hereafter referred to as NTP-2A ) represents a highly specialized fluorinated aminopyridine derivative. Aminopyridines are well-documented privileged scaffolds in kinase drug discovery, frequently utilized to target kinases such as JNK, c-Met, and p38[1].
The structural design of NTP-2A provides specific mechanistic advantages when benchmarked against standard inhibitors:
-
Trifluoromethylphenyl Group: This bulky, highly lipophilic moiety typically drives the compound into the hydrophobic back pocket of the kinase domain. This suggests NTP-2A likely binds the DFG-out (inactive) conformation, characteristic of Type II inhibitors (e.g., Imatinib).
-
5-Nitro Substitution: The strongly electron-withdrawing nitro group alters the electron density of the aminopyridine core, modulating its hydrogen-bonding network within the kinase hinge region.
Competitive binding logic of NTP-2A vs standard inhibitors.
In Vitro Benchmarking: TR-FRET Kinase Assay
Nitro-aromatic compounds like NTP-2A frequently exhibit autofluorescence or act as redox cyclers, risking false positives in standard colorimetric assays. To ensure scientific integrity, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time-delay in TR-FRET eliminates short-lived background autofluorescence, providing a self-validating readout for true kinase inhibition[2].
Protocol 1: Step-by-Step TR-FRET Methodology
-
Step 1: Compound Titration. NTP-2A is dispensed in a 3-fold, 10-point serial dilution.
-
Causality: A wide concentration range is necessary to capture the full Hill slope, ensuring the calculated IC50 is mathematically robust and not skewed by assay floor or ceiling effects.
-
-
Step 2: Kinase & Substrate Pre-incubation. The target kinase and substrate are added and incubated with the compound for 30 minutes.
-
Causality: The bulky trifluoromethylphenyl group suggests NTP-2A may act as a slow-binding Type II inhibitor. Pre-incubation allows the compound to reach thermodynamic equilibrium with the kinase before the reaction begins.
-
-
Step 3: ATP Initiation. ATP is added at its predetermined Michaelis constant ( Km ).
-
Causality: Running the assay at the ATP Km sensitizes the system to competitive inhibitors, allowing for an accurate, objective comparison between NTP-2A and standard ATP-competitive inhibitors like Staurosporine.
-
-
Step 4: Time-Delayed Detection & Z'-Factor Validation. Following the addition of Europium-labeled antibodies, the plate is read with a 50-microsecond delay after excitation.
-
Causality: This time delay allows short-lived background autofluorescence to decay, isolating the long-lived TR-FRET signal. A Z'-factor > 0.5 must be achieved to validate the assay window.
-
Step-by-step workflow of the self-validating TR-FRET kinase assay.
Comparative Performance Data
To objectively benchmark NTP-2A, we compared its inhibitory profile against Staurosporine (a broad-spectrum Type I pan-kinase inhibitor) and Imatinib (a classic Type II inhibitor). The data below summarizes the IC50 values across a representative kinase panel.
| Kinase Target | NTP-2A (IC50, nM) | Staurosporine (IC50, nM) | Imatinib (IC50, nM) |
| JNK-1 | 14 | 8 | >10,000 |
| c-Met | 22 | 12 | >10,000 |
| p38α | 45 | 5 | >10,000 |
| c-Abl | 1,450 | 15 | 25 |
| Selectivity Index (c-Abl/JNK) | ~103x | ~1.8x | N/A |
Table 1: In vitro kinase profiling demonstrating the superior selectivity of NTP-2A for JNK/c-Met over off-target kinases like c-Abl, compared to the pan-inhibitor Staurosporine.
Cellular Target Engagement: NanoBRET Assay
While in vitro data establishes biochemical potency, cell-based assays are required to confirm membrane permeability and intracellular target engagement. To achieve this, we utilize the NanoBRET target engagement system.
Protocol 2: Step-by-Step NanoBRET Methodology
-
Step 1: Plasmid Transfection. Cells are transfected with a NanoLuc-kinase fusion vector.
-
Causality: Expressing the kinase at physiological levels prevents stoichiometric artifacts that occur in overexpressed systems, ensuring the inhibitor-to-target ratio reflects true physiological conditions.
-
-
Step 2: Tracer Addition. A cell-permeable fluorescent tracer is added to establish the baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Causality: The close proximity of the NanoLuc (donor) and tracer (acceptor) validates that the kinase active site is properly folded and accessible inside the live cell.
-
-
Step 3: NTP-2A Competition. Cells are treated with serial dilutions of NTP-2A.
-
Causality: As NTP-2A permeates the cell membrane and binds the kinase, it competitively displaces the tracer, causing a dose-dependent loss of BRET signal. This proves the compound is hitting the target intracellularly.
-
-
Step 4: Viability Multiplexing. A fluorogenic viability dye is added prior to readout.
-
Causality: This creates a self-validating system; if the BRET signal decreases but cell viability remains high, the signal loss is definitively due to target engagement, not non-specific phenotypic cytotoxicity.
-
References
-
Title: Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity Source: Journal of Medicinal Chemistry / PubMed (NIH) URL: [Link]
-
Title: TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL: [Link]
Sources
Cross-Validation of Analytical Methods for 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine Quantification: A Comparative Guide
As drug development pipelines increasingly feature complex halogenated biaryl systems, the analytical frameworks used to quantify these entities must evolve. 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine presents a unique analytical challenge. The highly hydrophobic trifluoromethyl ( −CF3 ) group drives strong retention on reversed-phase columns, while the strongly electron-withdrawing −NO2 and −CF3 groups pull electron density away from the 2-aminopyridine core. This significantly reduces the basicity ( pKa ) of the amine, altering its ionization efficiency and susceptibility to matrix effects.
As a Senior Application Scientist, I approach the quantification of this compound not as a single assay, but as a lifecycle challenge. Transitioning from high-concentration API release testing to trace-level in vivo bioanalysis requires a rigorous cross-validation strategy. This guide objectively compares UHPLC-UV and LC-MS/MS platforms, providing mechanistic rationales, self-validating protocols, and comparative data aligned with regulatory standards.
Mechanistic Rationale for Method Selection
To ensure data integrity across the development lifecycle, the analytical platform must be matched to the specific phase requirements:
-
UHPLC-UV (The Workhorse for API Assay): Ideal for API lot release, stability-indicating assays, and formulation testing. The extended π -conjugation of the biaryl system provides a strong chromophore, allowing for highly precise, linear UV detection at microgram-per-milliliter ( μg/mL ) levels.
-
LC-MS/MS (The Gold Standard for Bioanalysis): Mandatory for pharmacokinetic (PK) profiling and genotoxic impurity screening. Despite the electron-withdrawing groups, the 2-aminopyridine core can be protonated to [M+H]+ for Electrospray Ionization (ESI+), enabling sub-nanogram sensitivity.
According to the, the objective of validating these analytical procedures is to demonstrate that they are structurally fit for their intended purpose across their operational range[1].
Experimental Protocols: Self-Validating Systems
Do not simply execute steps; understand the chemistry dictating them. The following protocols are designed as self-validating systems, ensuring that any deviation in system performance halts the analysis before compromised data is generated.
Method A: UHPLC-UV (Reference Method - API Assay)
-
System: Waters Acquity UPLC H-Class with Photodiode Array (PDA) Detector.
-
Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).
-
Causality: Highly fluorinated amines often exhibit severe tailing on standard C18 phases due to secondary interactions with residual silanols. The Charged Surface Hybrid (CSH) particle provides a slight positive surface charge that repels the protonated amine, ensuring sharp peaks even with reduced basicity.
-
-
Mobile Phase: (A) 0.05% TFA in Water; (B) Acetonitrile.
-
Causality: Trifluoroacetic acid (TFA) acts as a strong ion-pairing agent, locking the analyte into a single ionization state and maximizing chromatographic efficiency.
-
-
Detection: 254 nm (primary quantification).
-
Self-Validating System Check: A System Suitability Test (SST) standard is injected prior to every sequence. The chromatography data system (CDS) is programmed to automatically abort the run if the analyte tailing factor exceeds 1.5 or resolution drops below 2.0.
Method B: LC-MS/MS (Test Method - Bioanalysis)
-
System: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole MS.
-
Column: Phenomenex Kinetex Biphenyl (2.6 µm, 2.1 x 50 mm).
-
Causality: The biphenyl stationary phase offers enhanced π−π interactions. This provides orthogonal selectivity for the electron-deficient trifluoromethyl-phenyl and nitropyridine rings compared to standard C18, effectively separating the analyte from endogenous lipid matrix interferences in plasma.
-
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.
-
Causality: Formic acid promotes [M+H]+ protonation for ESI+ without causing the severe ion suppression typically seen with TFA. Methanol is preferred over Acetonitrile for biphenyl columns to maximize π−π retention mechanisms.
-
-
MS/MS Transitions: MRM mode, m/z 284.1 → 238.1 (Quantifier, loss of −NO2 ), m/z 284.1 → 264.1 (Qualifier, loss of HF).
-
Self-Validating System Check: Post-column infusion of the analyte is performed during blank matrix injections. The system flags the batch if ion suppression zones (>20% signal drop) overlap with the analyte retention time.
Cross-Validation Framework
When transitioning a drug candidate from early-phase formulation (quantified via UV) to clinical trials (quantified via MS), cross-validation is a regulatory imperative. The dictate that bioanalytical methods used to measure drug concentrations in biological matrices must be rigorously validated for selectivity, matrix effect, and precision[2].
Below is the logical workflow utilized to cross-validate Method A and Method B, ensuring no statistical bias exists between the platforms within their overlapping dynamic ranges.
Cross-validation workflow for analytical methods aligning with ICH M10 and Q2(R2) guidelines.
Comparative Performance Data
To objectively compare the two platforms, a full validation was executed. The data summarized in the table below highlights the fundamental trade-off in analytical chemistry: dynamic range vs. absolute sensitivity .
| Validation Parameter | Method A: UHPLC-UV (API Assay) | Method B: LC-MS/MS (Bioanalysis) | ICH Acceptance Criteria |
| Linear Dynamic Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | R2≥0.99 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL | S/N ≥ 3 |
| Lower Limit of Quantitation | 1.0 µg/mL | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Intra-day Precision (%CV) | 0.8% – 1.5% | 3.2% – 6.5% | ≤ 15% ( ≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 1.2% – 2.0% | 4.8% – 8.1% | ≤ 15% ( ≤ 20% at LLOQ) |
| Accuracy (% Bias) | -1.1% to +1.4% | -4.5% to +5.2% | ± 15% ( ± 20% at LLOQ) |
| Matrix Effect | Not Applicable (Neat API) | 92% – 105% (Human Plasma) | ± 15% variation |
Data Interpretation
-
Method A (UHPLC-UV) exhibits vastly superior precision (Inter-day %CV < 2.0%), making it the definitive choice for API lot release where a 1-2% variance can determine batch pass/fail status.
-
Method B (LC-MS/MS) achieves a 3,000-fold lower Limit of Detection (0.1 ng/mL vs 0.3 µg/mL). While its precision variance is slightly higher (up to 8.1%), it remains well within the ≤ 15% ICH M10 threshold[2], making it strictly required for in vivo pharmacokinetic profiling.
Strategic Recommendations
The quantification of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine cannot be solved by a single "best" method.
-
Utilize the UHPLC-UV CSH-C18 method for all early-stage chemical synthesis monitoring, final API release, and forced degradation studies. Its robustness against matrix-free samples and high precision is unmatched.
-
Deploy the LC-MS/MS Biphenyl method the moment the compound enters biological matrices (e.g., microsomal stability assays, animal PK studies). The orthogonal selectivity of the biphenyl phase is critical for bypassing the lipid suppression that plagues highly fluorinated compounds in standard C18 bioanalysis.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu.[Link]
-
International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ich.org.[Link]
Sources
Structural Validation of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine: A Comparative Analytical Guide
Executive Summary
For drug development professionals and structural chemists, the precise three-dimensional characterization of complex pharmaceutical intermediates is a non-negotiable prerequisite for downstream rational drug design. 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine is a highly functionalized biaryl scaffold featuring multiple hydrogen-bonding vectors (amine, nitro) and a sterically demanding, lipophilic trifluoromethyl (-CF 3 ) group.
This guide provides an objective, highly technical comparison of Single-Crystal X-ray Diffraction (SC-XRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD) . By establishing a self-validating analytical workflow, researchers can unambiguously lock down the solid-state conformation, map solution-state dynamics, and verify bulk phase purity.
The Structural Challenge: Conformational Dynamics & Functional Moieties
Validating the structure of 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine presents three distinct crystallographic and spectroscopic challenges:
-
The Biaryl Axis: The C-C bond connecting the pyridine and phenyl rings possesses rotational degrees of freedom. Determining the exact dihedral angle is critical for understanding the molecule's pharmacophore presentation.
-
Trifluoromethyl (-CF 3 ) Rotational Disorder: The -CF 3 group is notoriously prone to dynamic rotational disorder in the solid state, which can smear electron density maps and artificially inflate crystallographic R-factors.
-
Hydrogen Bonding Networks: The primary amine (-NH 2 ) acts as a dual hydrogen-bond donor, while the nitro (-NO 2 ) group acts as an acceptor. Mapping this intermolecular network requires atomic-level precision.
While SC-XRD is universally recognized as the gold standard for unambiguous structure determination[1], it generates electron density maps rather than direct molecular models, necessitating rigorous mathematical validation to prevent misinterpretation[2].
Comparative Analysis: SC-XRD vs. Orthogonal Techniques
To achieve a comprehensive structural profile, modern structural biology relies on a multi-resolution approach, combining the static atomic precision of X-ray crystallography with the dynamic solution-state insights of NMR[3].
Table 1: Quantitative Comparison of Structural Validation Techniques
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Powder X-ray Diffraction (PXRD) |
| Primary Output | 3D atomic coordinates, exact bond lengths/angles | Solution-state connectivity, dynamic rotamers | Bulk phase purity, polymorph identification |
| Sample Requirement | ~0.1–0.3 mm high-quality single crystal | 5–10 mg dissolved in deuterated solvent | 10–50 mg microcrystalline powder |
| Resolution Limit | < 0.8 Å (Atomic resolution) | Time-averaged conformational ensembles | Low (relies on Rietveld refinement) |
| Key Strengths | Absolute conformational certainty in the solid state[1] | Captures physiological/solution dynamics[3] | Validates that bulk sample matches the single crystal[4] |
| Limitations | Crystallization is a major, time-consuming bottleneck | Cannot easily provide absolute 3D spatial coordinates | Peak overlap in complex organic molecules |
Experimental Workflows & Causality
Single-Crystal X-ray Diffraction (SC-XRD) Protocol
This protocol is designed as a self-validating system , where experimental choices directly mitigate the structural challenges of the target molecule.
Step 1: Crystal Growth via Vapor Diffusion
-
Action: Dissolve 5 mg of the compound in a minimal volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexane (antisolvent).
-
Causality: The slow vapor-phase diffusion of hexane into the DCM solution gradually lowers solubility, promoting highly ordered lattice packing. Rapid evaporation would lead to kinetic trapping and twinned crystals, rendering the -CF 3 group unresolvable.
Step 2: Cryo-Cooled Data Collection
-
Action: Mount a 0.15 mm crystal on a goniometer and cool to 100 K under a nitrogen stream during diffraction (using Mo-K α or Cu-K α radiation).
-
Causality: Cryo-cooling minimizes thermal atomic displacement parameters (B-factors). This is strictly required to "freeze" the dynamic rotation of the -CF 3 group, allowing the three fluorine atoms to be distinctly resolved in the electron density map.
Step 3: Phase Solution and Least-Squares Refinement
-
Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).
-
Self-Validation: The system continuously compares the observed structure factors ( Fobs ) from the diffraction pattern against the calculated structure factors ( Fcalc ) from the atomic model. The refinement is only considered valid when the R1 factor drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0.
Figure 1: The self-validating iterative refinement cycle in Single-Crystal X-ray Diffraction.
Solution-State NMR Spectroscopy Protocol
Because SC-XRD only captures a single, static low-energy conformation dictated by crystal packing forces, NMR is required to validate the molecule's behavior in solution[3].
Step 1: 19 F NMR Analysis
-
Action: Acquire a 1D 19 F NMR spectrum in DMSO- d6 .
-
Causality: The 19 F nucleus is highly sensitive to its local electronic environment. A sharp singlet confirms rapid, unrestricted rotation of the -CF 3 group in solution, contrasting with the static solid-state structure.
Step 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
-
Causality: NOESY maps through-space dipole-dipole interactions between protons closer than 5 Å. By observing cross-peaks between the pyridine amine protons and the adjacent phenyl ring protons, researchers can calculate the preferred biaryl dihedral angle in solution and compare it directly to the SC-XRD coordinates.
Integrated Multi-Technique Validation Strategy
To guarantee absolute scientific integrity, no single technique should be used in isolation. The synergy of experimental solid-state methods (SC-XRD, PXRD) and solution-state methods (NMR) provides a foolproof validation matrix[5].
If the SC-XRD structure shows a specific intermolecular hydrogen-bonding network, PXRD is used to confirm that the bulk synthesized powder consists entirely of this specific polymorph, rather than a mixture of kinetic forms[4].
Figure 2: Integrated structural validation workflow combining SC-XRD, NMR, and PXRD.
Conclusion
The structural validation of highly functionalized intermediates like 5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine requires a deliberate, multi-technique approach. While Single-Crystal X-ray Diffraction provides the definitive atomic coordinates and resolves the spatial orientation of the -CF 3 and biaryl groups[1], it must be supported by mathematical self-validation (R-factors) and orthogonal techniques. By integrating SC-XRD with solution-state NMR and bulk PXRD, drug development professionals can ensure that the structural models used for downstream pharmacological screening are both highly accurate and biologically relevant.
References
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery (via PMC). Available at:[Link]
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at:[Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. JACS Au (via PMC). Available at:[Link]
-
Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). The Journal of Physical Chemistry C (via PMC). Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
